Methylaminoantipyrine
説明
特性
IUPAC Name |
1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILCEWWZTBBOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199865 | |
| Record name | 4-(Methylamino)antipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-98-2 | |
| Record name | Methylaminoantipyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noramidopyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylamino)antipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORAMIDOPYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NER31DE951 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of 4-Methylaminoantipyrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Methylaminoantipyrine (4-MAA), the principal active metabolite of the analgesic and antipyretic drug Metamizole (Dipyrone). It covers the molecule's chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its pharmacological mechanism of action.
Chemical Identity and Structure
4-Methylaminoantipyrine, a pyrazolone (B3327878) derivative, is formed via non-enzymatic hydrolysis of its parent drug, Metamizole, in the gastrointestinal tract.[1] It is classified as a non-steroidal anti-inflammatory drug (NSAID) and is responsible for the primary analgesic and antipyretic effects of Metamizole.[2][3]
Caption: 2D Chemical Structure of 4-Methylaminoantipyrine.
Table 1: Chemical Identifiers for 4-Methylaminoantipyrine
| Identifier | Value |
|---|---|
| IUPAC Name | 1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one[2] |
| Synonyms | Noramidopyrine, Noraminopyrine, 4-Methylaminophenazone, MAA[2][4] |
| CAS Number | 519-98-2[2] |
| Molecular Formula | C₁₂H₁₅N₃O[2] |
| Molecular Weight | 217.27 g/mol [5] |
| PubChem CID | 10618[2] |
| SMILES | CNc1c(C)n(C)n(-c2ccccc2)c1=O[4] |
| InChI | InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3[2] |
Physicochemical Properties
4-Methylaminoantipyrine is a solid compound with established solubility in various solvents, which is critical for its formulation and analytical characterization.
Table 2: Physicochemical Data for 4-Methylaminoantipyrine
| Property | Value |
|---|---|
| Physical Form | Solid[1] |
| Solubility in Water | Soluble[1] |
| Solubility in DMSO | 50 mg/mL (230.13 mM)[5] |
| Storage (Powder) | -20°C for up to 3 years[5] |
Experimental Protocols
A modern synthetic route for 4-Methylaminoantipyrine involves the direct methylation of 4-aminoantipyrine (B1666024). This method offers high yield and purity while utilizing safer reagents compared to traditional multi-step processes.[6]
Methodology:
-
Reaction Setup: In a 100 mL three-necked flask, combine 4-aminoantipyrine (2g, 10 mmol), 1-methyl-3-butylimidazolium tetrafluoroborate (B81430) ionic liquid (15g), macroporous weakly basic styrene (B11656) anion exchange resin (0.6g), and dimethyl carbonate (1.0g, 11 mmol).[6]
-
Reaction Conditions: Heat the mixture to 170°C and maintain the reaction for 10 hours with stirring.[6]
-
Extraction: After cooling, extract the product from the reaction mixture using toluene (B28343) (3 x 30 mL).[6]
-
Purification: Concentrate the combined toluene extracts and purify the residue via column chromatography using a mixed solvent of petroleum ether and ethyl acetate (B1210297) (5:1 v/v) as the eluent.[6]
-
Yield: This protocol has a reported product yield of 88%.[6]
Caption: Workflow for the one-step synthesis of 4-Methylaminoantipyrine.
The quantification of 4-Methylaminoantipyrine in biological matrices is commonly performed using reverse-phase HPLC with UV detection.
Methodology:
-
Sample Preparation: Perform liquid-liquid extraction of the analyte from the plasma sample.
-
Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate (B84403) buffer (pH 5.5) and methanol (B129727) (68:32 v/v).
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 265 nm.
-
Quantification: Establish a linear calibration curve in the range of 0.1-10.0 µg/mL for accurate quantification.
Table 3: Representative HPLC Parameters for 4-MAA Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (Hypersil ODS or equivalent) |
| Mobile Phase | Phosphate Buffer (pH 5.5) : Methanol (68:32) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20-30 µL |
| Detector Wavelength | 254 nm |
| Column Temperature | 25°C |
Pharmacology and Mechanism of Action
Metamizole is a prodrug that is not detectable in body fluids after administration. It is rapidly hydrolyzed to its primary active metabolite, 4-MAA.[7][8] 4-MAA is further metabolized in the liver by cytochrome P450 enzymes (predominantly CYP1A2) into other metabolites such as 4-aminoantipyrine (4-AA) and 4-formylaminoantipyrine (B29614) (4-FAA).[8]
The analgesic effect of 4-MAA is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] This inhibition prevents the conversion of arachidonic acid into prostaglandins (B1171923) (like PGE₂), which are key mediators of pain, fever, and inflammation.[1] Unlike classical NSAIDs that compete with arachidonic acid at the enzyme's active site, the metabolites of Metamizole are thought to inhibit COX activity by sequestering radicals necessary to initiate the enzyme's catalytic activity.[9]
Caption: Metabolism of Metamizole and the inhibitory action of 4-MAA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Methylaminoantipyrine | C12H15N3O | CID 10618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methylamino antipyrine | CAS#:519-98-2 | Chemsrc [chemsrc.com]
- 4. ClinPGx [clinpgx.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Synthesis of Methylaminoantipyrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methylaminoantipyrine, a significant pharmaceutical intermediate. The document details the primary synthesis pathways, reaction mechanisms, and experimental protocols. Quantitative data is presented in structured tables for clarity, and key processes are visualized using DOT language diagrams.
Introduction
This compound, also known as 4-methylaminoantipyrine (4-MAA), is a key active metabolite of the analgesic and antipyretic drug metamizole. Its synthesis is a crucial process in the pharmaceutical industry. The most common and industrially viable synthesis route involves a two-step process: the synthesis of the precursor 4-aminoantipyrine (B1666024) (4-AA) from antipyrine (B355649), followed by the methylation of 4-AA to yield the final product. This guide will elaborate on these two critical stages.
Synthesis of 4-Aminoantipyrine (4-AA)
The synthesis of 4-aminoantipyrine from antipyrine is a well-established industrial process that involves three main steps: nitrosation, reduction, and hydrolysis.
Reaction Pathway and Mechanism
The overall reaction scheme for the synthesis of 4-aminoantipyrine from antipyrine is as follows:
Figure 1: Overall synthesis pathway of 4-Aminoantipyrine from Antipyrine.
The process begins with the electrophilic substitution of a nitroso group at the C4 position of the pyrazolone (B3327878) ring of antipyrine. The resulting 4-nitrosoantipyrine is then reduced to an intermediate, which is subsequently hydrolyzed to yield 4-aminoantipyrine.
Experimental Protocol for the Synthesis of 4-Aminoantipyrine
The following protocol is based on established industrial methods.
Materials:
-
Antipyrine
-
50% Sulfuric acid (H₂SO₄)
-
Sodium nitrite (B80452) (NaNO₂)
-
Ammonium (B1175870) bisulfite ((NH₄)HSO₃)
-
Ammonium sulfite (B76179) ((NH₄)₂SO₃)
-
Liquid ammonia (B1221849) (NH₃)
Procedure:
-
Nitrosation:
-
A solution of antipyrine is prepared by mixing it with 50% sulfuric acid to achieve a concentration of 38%-40% antipyrine and 11%-12% sulfuric acid.
-
This solution and a sodium nitrite solution are simultaneously fed into a nitrosation reactor.
-
The reaction temperature is maintained at 45-50°C with constant stirring.
-
The completion of the reaction is monitored using iodine powder starch test paper.
-
-
Reduction:
-
The 4-nitrosoantipyrine formed in the previous step is immediately transferred to a reduction tank.
-
A reducing solution containing ammonium bisulfite and ammonium sulfite is added.
-
The pH of the reaction mixture is maintained between 5.4 and 5.8.
-
-
Hydrolysis and Neutralization:
-
After the reduction is complete, the pH is adjusted to 5.8-6.0.
-
The temperature is raised to 100°C, and the mixture is hydrolyzed for 3 hours.
-
The solution is then cooled to 80°C, and neutralized to a pH of 7.0-7.5 with liquid ammonia.
-
The mixture is allowed to stand for phase separation. The aqueous layer is removed to yield 4-aminoantipyrine oil.
-
-
Crystallization:
-
The 4-aminoantipyrine oil is transferred to a crystallization tank, stirred, and cooled to induce crystallization.
-
The resulting crystals are filtered to obtain pure 4-aminoantipyrine.
-
Quantitative Data
| Parameter | Value |
| Yield | 96% |
| Antipyrine Conc. | 38-40% in H₂SO₄ soln. |
| Nitrosation Temp. | 45-50°C |
| Reduction pH | 5.4-5.8 |
| Hydrolysis Temp. | 100°C |
| Hydrolysis Time | 3 hours |
| Neutralization pH | 7.0-7.5 |
Table 1: Quantitative data for the synthesis of 4-aminoantipyrine.
Spectroscopic Data for 4-Aminoantipyrine
-
¹H NMR: Spectral data for 4-aminoantipyrine is publicly available and can be used for structural confirmation.
-
FTIR (cm⁻¹): The FTIR spectrum of 4-aminoantipyrine shows characteristic peaks for the N-H stretching of the primary amine, C=O stretching of the pyrazolone ring, and aromatic C-H stretching.[1][2]
Synthesis of this compound (4-MAA)
The final step in the synthesis is the methylation of the primary amino group of 4-aminoantipyrine. The Eschweiler-Clarke reaction is a highly effective and widely used method for this transformation. An alternative method utilizing dimethyl carbonate has also been developed.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction provides a direct pathway for the methylation of primary amines to tertiary amines using formaldehyde (B43269) and formic acid.[3] In the case of 4-aminoantipyrine, the reaction is controlled to achieve monomethylation.
The mechanism of the Eschweiler-Clarke reaction involves a reductive amination process:
Figure 2: Mechanism of the Eschweiler-Clarke reaction for the synthesis of 4-Methylaminoantipyrine.
-
Imine Formation: The primary amine of 4-aminoantipyrine nucleophilically attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.[4][5]
-
Reduction: Formic acid acts as a hydride donor, transferring a hydride ion to the iminium ion, which is thereby reduced to the secondary amine, 4-methylaminoantipyrine. Carbon dioxide is released as a byproduct, driving the reaction to completion.[4][5]
The following is a general procedure that can be adapted for the methylation of 4-aminoantipyrine.
Materials:
-
4-Aminoantipyrine (4-AA)
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Sodium hydroxide (B78521) (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
To a reaction flask containing 4-aminoantipyrine, add an excess of formic acid and formaldehyde.
-
Heat the reaction mixture, typically to around 80-100°C, for several hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Basify the reaction mixture with a sodium hydroxide solution to a pH of approximately 11.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Alternative Methylation using Dimethyl Carbonate
An alternative, greener approach to the methylation of 4-aminoantipyrine involves the use of dimethyl carbonate (DMC) as a methylating agent.[6]
This method is typically carried out in an ionic liquid reaction medium under the action of a solid base.
| Parameter | Value |
| Methylating Agent | Dimethyl Carbonate (DMC) |
| Catalyst | Macroporous weakly basic anion exchange resin |
| Solvent | 1-methyl-3-butylimidazolium tetrafluoroborate |
| Temperature | 120-180°C |
| Reaction Time | 1-15 hours |
Table 2: Reaction conditions for the methylation of 4-aminoantipyrine using dimethyl carbonate.[6]
Quantitative Data
| Method | Reagents | Typical Yield |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | High (often >90%)[7] |
| Dimethyl Carbonate | Dimethyl Carbonate, Solid Base | High Purity Product |
Table 3: Comparison of methylation methods for 4-aminoantipyrine.
Spectroscopic Data for 4-Methylaminoantipyrine
-
¹H and ¹³C NMR: The NMR spectra of 4-methylaminoantipyrine would show the appearance of a new methyl group signal and a shift in the signals of the pyrazolone ring protons and carbons compared to 4-aminoantipyrine. Computed NMR data is available on public databases such as PubChem.[8]
-
FTIR (cm⁻¹): The FTIR spectrum would show the presence of a secondary amine N-H stretch, in addition to the characteristic peaks of the antipyrine core.
Conclusion
The synthesis of this compound is a well-defined process with established and efficient protocols. The two-step synthesis starting from antipyrine offers high yields and purity. The Eschweiler-Clarke reaction remains a robust and widely used method for the final methylation step due to its simplicity and high efficiency. Alternative, more environmentally friendly methods using dimethyl carbonate are also emerging as viable options. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals in the field of drug development and synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C12H15N3O | CID 10618 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties and Mechanism of Action of Methylaminoantipyrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylaminoantipyrine (MAA), the primary active metabolite of metamizole (B1201355) (dipyrone), is a potent non-opioid analgesic and antipyretic agent. This technical guide provides a comprehensive overview of the pharmacological properties and multifaceted mechanism of action of MAA. It delves into its complex interactions with various biological targets, including cyclooxygenase (COX) enzymes, the endocannabinoid and endogenous opioid systems, and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for seminal studies, and provides visual representations of the relevant signaling pathways and metabolic processes to facilitate a deeper understanding of this widely used therapeutic agent.
Introduction
Metamizole, a pyrazolone (B3327878) derivative, has been in clinical use for its strong analgesic, antipyretic, and spasmolytic properties.[1] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its main active metabolite, 4-methylaminoantipyrine (MAA).[2] The therapeutic effects of metamizole are primarily attributed to MAA and, to a lesser extent, its other active metabolite, 4-aminoantipyrine (B1666024) (AA).[3] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), metamizole and its metabolites exhibit a unique and complex mechanism of action that is not fully elucidated but is known to involve multiple pathways, contributing to its distinct clinical profile.[4][5]
Pharmacological Properties
This compound exhibits a range of pharmacological effects, with its analgesic and antipyretic actions being the most prominent.
-
Analgesic Effect: MAA is effective against various types of pain, including postoperative pain, colic, and tumor-related pain.[6] Its analgesic potency is considered superior to that of other non-opioid analgesics.
-
Antipyretic Effect: MAA effectively reduces fever by acting on the hypothalamic thermoregulatory center.[5][7]
-
Spasmolytic Effect: Metamizole and its metabolites have been shown to possess spasmolytic properties, contributing to their efficacy in treating colic pain. This is thought to be due to the inhibited release of intracellular Ca2+ following a reduction in inositol (B14025) phosphate (B84403) synthesis.[8]
-
Anti-inflammatory Effect: The anti-inflammatory properties of MAA are considered weak compared to classical NSAIDs.[9]
Mechanism of Action
The mechanism of action of this compound is multifaceted, involving central and peripheral pathways.
Inhibition of Cyclooxygenase (COX)
MAA is known to inhibit COX enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in pain and fever.[7] However, its interaction with COX isoforms is complex and differs from that of traditional NSAIDs.[5] Some studies suggest a preferential inhibition of COX-3, a variant of COX-1 found predominantly in the central nervous system, which could explain its potent central analgesic and antipyretic effects with fewer gastrointestinal side effects.[5][7] In intact cells, metamizole shows a more potent inhibition of COX-2 compared to COX-1.[10]
Modulation of the Endocannabinoid System
Evidence suggests that the analgesic effects of metamizole are partly mediated through the endocannabinoid system.[4] The active metabolites of metamizole, MAA and AA, can be conjugated with arachidonic acid in the brain to form arachidonoyl amides.[2] These novel metabolites have been shown to bind to cannabinoid receptors (CB1 and CB2) at micromolar concentrations, suggesting a potential role for the endocannabinoid system in the analgesic action of metamizole.[2][11] The antinociceptive effect of metamizole has been shown to be reduced by a CB1 receptor antagonist in the periaqueductal gray (PAG).[12]
Interaction with the Endogenous Opioid System
The opioidergic system is also implicated in the analgesic effects of metamizole.[4] Co-administration of metamizole with morphine has been shown to produce supra-additive antinociceptive effects.[8] It is suggested that metamizole may activate kappa-opioid receptors.[13]
Antagonism of TRPA1 Channels
Recent studies have identified the Transient Receptor Potential Ankyrin 1 (TRPA1) channel as a target for pyrazolone derivatives.[14] TRPA1 is a non-selective cation channel expressed in nociceptive primary sensory neurons and is involved in the perception of inflammatory and neuropathic pain.[15] Dipyrone (B125322) and its metabolites have been shown to selectively inhibit the activation of TRPA1 by reactive agonists, contributing to their analgesic effects.[14] However, other studies suggest that the active metabolites MAA and AA can activate and sensitize TRPA1 and TRPV1 channels in a redox-dependent manner.[13][16]
Quantitative Data
Table 1: Pharmacokinetic Parameters of Metamizole Metabolites
| Metabolite | Bioavailability (Oral) | Tmax (hours) | Elimination Half-life (t1/2) (hours) | Protein Binding |
| 4-Methylaminoantipyrine (MAA) | ~85%[17] | 1.2 - 2.0[17] | 2.6 - 3.5[17] | < 60%[17] |
| 4-Aminoantipyrine (AA) | - | - | 3.8 (rapid acetylators) - 5.5 (slow acetylators)[17] | < 60%[17] |
Table 2: In Vitro Inhibitory Activity of Metamizole on Cyclooxygenase (COX) Isoforms
| Enzyme Source | COX Isoform | IC50 (µg/mL) |
| Purified Enzymes | COX-1 | ~150[10] |
| COX-2 | ~150[10] | |
| Lipopolysaccharide-activated broken murine macrophages | COX-2 | ~150[10] |
| Intact bovine aortic endothelial cells (BAEC) | COX-1 | 1730 ± 150[10] |
| Human platelets | COX-1 | 486 ± 56[10] |
| Lipopolysaccharide-activated murine macrophages | COX-2 | 12 ± 1.8[10] |
| Lipopolysaccharide-activated primary human leukocytes | COX-2 | 21 ± 2.9[10] |
Experimental Protocols
Acetic Acid-Induced Writhing Test for Analgesia
This model is used to assess peripheral analgesic activity.
-
Animals: Male ICR mice (23 ± 3 g).[18]
-
Procedure:
-
Administer the test substance (e.g., this compound) or vehicle orally (PO) to groups of at least 5 mice.[18]
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.5% acetic acid (20 mL/kg) intraperitoneally (IP).[18]
-
Immediately place the mouse in a transparent observation box.
-
Record the number of writhes (a characteristic stretching response) for a defined period (e.g., 5 to 10 minutes or up to 30 minutes) following the acetic acid injection.[18][19]
-
-
Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle-treated control group.
Brewer's Yeast-Induced Pyrexia Model for Antipyresis
This model is used to evaluate the antipyretic effect of a compound.
-
Animals: Wistar rats (e.g., 150 g).[20]
-
Procedure:
-
Record the basal rectal temperature of the rats.[20]
-
Induce pyrexia by subcutaneous injection of a 15% suspension of Brewer's yeast in 0.9% saline (10 ml/kg) into the back of the neck.[20]
-
After 18 hours, re-measure the rectal temperature to confirm fever development (an increase of at least 1°C).[21][22]
-
Administer the test compound or vehicle orally.[20]
-
Record rectal temperatures at regular intervals (e.g., 30, 60, 120, and 180 minutes) post-dosing.[20]
-
-
Data Analysis: The antipyretic activity is determined by the reduction in rectal temperature over time compared to the control group.
In Vitro Cannabinoid Receptor Binding Assay
This assay determines the binding affinity of a compound to cannabinoid receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound (e.g., arachidonoyl amide of MAA).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).[23]
-
-
Procedure (Competitive Binding):
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.[23]
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).[23]
-
Add the membrane preparation to initiate the binding reaction.[23]
-
Incubate at 30°C for 90 minutes.[23]
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.[23]
-
Measure the radioactivity on the filters using a scintillation counter.[23]
-
-
Data Analysis: Calculate the specific binding and determine the IC50 of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay for Opioid Receptor Function
This assay measures the functional activity of compounds at Gi-coupled opioid receptors.
-
Materials:
-
HEK293 or CHO cells stably expressing the mu-opioid receptor (MOR).[9]
-
MOR agonist (e.g., DAMGO).
-
Test antagonist.
-
cAMP assay kit (e.g., HTRF-based).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate.[9]
-
Pre-incubate the cells with serial dilutions of the test antagonist.[9]
-
Stimulate the cells with a fixed, sub-maximal concentration (e.g., EC80) of the MOR agonist in the presence of the antagonist.[9]
-
Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.[9]
-
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.[9]
TRPA1 Calcium Imaging Assay
This assay is used to assess the effect of compounds on TRPA1 channel activity.
-
Materials:
-
Procedure:
-
Plate the TRPA1-expressing cells in a 96-well plate.[6]
-
Load the cells with the calcium-sensitive dye.[6]
-
Wash the cells to remove excess dye.[6]
-
Use a fluorescence microplate reader (e.g., FlexStation 3) to measure baseline fluorescence.[6]
-
Add the test compound and then the TRPA1 agonist.[6]
-
Continuously record the fluorescence intensity, which corresponds to changes in intracellular calcium concentration.[6]
-
-
Data Analysis: The inhibitory effect of the test compound on TRPA1 activation is determined by the reduction in the agonist-induced calcium influx.
Visualizations
References
- 1. ciencialatina.org [ciencialatina.org]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 6. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel bioactive metabolites of dipyrone (metamizol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]
- 14. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The use of the writhing test in mice for screening different types of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the endogenous cannabinoid system in mediating the behavioral effects of dipyrone (metamizol) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. ciencialatina.org [ciencialatina.org]
- 20. iosrjournals.org [iosrjournals.org]
- 21. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thaiscience.info [thaiscience.info]
- 23. benchchem.com [benchchem.com]
- 24. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Methylaminoantipyrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylaminoantipyrine, more commonly known as Metamizole or Dipyrone, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic, antipyretic, and spasmolytic properties. First synthesized in 1920, it has a long and complex history, marked by widespread use in some parts of the world and withdrawal in others due to safety concerns. This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and key experimental data related to this compound, tailored for a scientific audience.
Discovery and Historical Development
The journey of this compound begins with the pioneering work of German chemist Ludwig Knorr. In the 1880s, while attempting to synthesize quinine (B1679958) derivatives, Knorr inadvertently created a pyrazole (B372694) derivative that, after methylation, became phenazone, also known as antipyrine (B355649).[1] This discovery laid the foundation for the development of a new class of analgesic and antipyretic drugs.
Building on Knorr's work, chemists at Hoechst AG (a precursor to Sanofi) developed a series of derivatives.[1] In 1893, Friedrich Stolz synthesized aminopyrine, a more potent derivative of antipyrine.[1] This was followed by the introduction of melubrine (sodium antipyrine aminomethanesulfonate) in 1913.[1] Finally, in 1920, Metamizole (this compound) was synthesized.[1] It is a methyl derivative of melubrine and a more soluble prodrug of aminopyrine.[1] Metamizole was first marketed in Germany in 1922 under the brand name "Novalgin".[1]
For many years, Metamizole was available over-the-counter in numerous countries and became a widely used analgesic.[2] However, in the 1970s, concerns arose regarding its association with a rare but serious adverse effect: agranulocytosis, a severe drop in white blood cell count.[3] This led to its withdrawal from the market in several countries, including the United States, the United Kingdom, and Japan.[3][4] Despite this, it remains a commonly used medication in many other parts of the world, including several European, South American, and Asian countries.[3]
Key Milestones in the Development of this compound
| Year | Event | Key Figure/Institution | Significance |
| 1883 | Synthesis of Antipyrine (Phenazone) | Ludwig Knorr | Discovery of the first pyrazolone (B3327878) analgesic and antipyretic.[5][6][7][8][9] |
| 1893 | Synthesis of Aminopyrine | Friedrich Stolz (Hoechst AG) | Development of a more potent antipyrine derivative.[1] |
| 1913 | Introduction of Melubrine | Hoechst AG | A water-soluble derivative of aminopyrine.[1] |
| 1920 | Synthesis of Metamizole (this compound) | Hoechst AG | Creation of a more soluble and potent pyrazolone derivative.[3] |
| 1922 | Market launch of Novalgin | Hoechst AG | First commercialization of Metamizole in Germany.[1] |
| 1970s | Reports of Agranulocytosis | Various | Emergence of safety concerns leading to regulatory action in some countries.[3] |
Chemical Synthesis
The synthesis of pyrazolone derivatives is rooted in the Knorr pyrazole synthesis, first described by Ludwig Knorr in 1883.[10] This reaction involves the condensation of a β-keto ester with a hydrazine (B178648) derivative.
Conceptual Synthesis Pathway
References
- 1. Incidence of Metamizole-Induced Agranulocytosis: A Systematic Review of Post-2015 Publications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dol.inf.br [dol.inf.br]
- 6. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 7. ciencialatina.org [ciencialatina.org]
- 8. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]
- 9. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetics of metamizol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Methylaminoantipyrine (Metamizole Metabolite) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylaminoantipyrine (MAA), the principal active metabolite of the prodrug metamizole (B1201355) (also known as dipyrone), is a non-opioid analgesic and antipyretic agent.[1] Despite its long history of clinical use in many parts of the world for the management of moderate to severe pain, its precise mechanisms of action and complete safety profile remain subjects of ongoing research and debate.[2][3] This technical guide provides a comprehensive literature review of the research on this compound, with a focus on its core pharmacology, experimental evaluation, and clinical efficacy. It is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals.
Pharmacology and Mechanism of Action
Metamizole is rapidly hydrolyzed non-enzymatically in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (MAA).[1][4] MAA is further metabolized in the liver to another active metabolite, 4-aminoantipyrine (B1666024) (AA), and subsequently to inactive metabolites.[1][5] The analgesic and antipyretic effects of metamizole are primarily attributed to MAA and AA.[5]
The mechanism of action of MAA is multifaceted and not yet fully elucidated. It is understood to involve several pathways:
-
Cyclooxygenase (COX) Inhibition: MAA is an inhibitor of COX enzymes, which are responsible for prostaglandin (B15479496) synthesis.[6] Prostaglandins are key mediators of pain, inflammation, and fever.[6] While it inhibits both COX-1 and COX-2, some evidence suggests a degree of selectivity for the COX-3 variant, which is predominantly found in the central nervous system (CNS).[4][6] This central action may explain its potent analgesic and antipyretic effects with weaker peripheral anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]
-
Endocannabinoid System Modulation: Research indicates that the analgesic effects of metamizole are mediated, in part, through the endocannabinoid system.[6][7] Specifically, the antinociceptive action in the periaqueductal grey (PAG) and rostral ventromedial medulla (RVM) involves the activation of cannabinoid receptor type 1 (CB1).[6] Antagonists of the CB1 receptor have been shown to reduce the analgesic effect of metamizole.[6]
-
Opioidergic System Interaction: There is evidence to suggest an interaction with the endogenous opioid system.[6] Some studies propose that metamizole may stimulate the release of endogenous opioids.[8] The anti-hyperalgesic effect of 4-MAA has been linked to the activation of κ-opioid receptors.[5]
Data Presentation
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Metamizole/Methylaminoantipyrine
| Enzyme | Cell/Tissue Source | IC50 (µg/mL) | Reference |
| COX-1 | Purified | ~150 | [9] |
| COX-2 | Purified | ~150 | [9] |
| COX-1 | Intact Bovine Aortic Endothelial Cells | 1730 ± 150 | [9] |
| COX-1 | Human Platelets | 486 ± 56 | [9] |
| COX-2 | LPS-activated Murine Macrophages | 12 ± 1.8 | [9] |
| COX-2 | LPS-activated Primary Human Leukocytes | 21 ± 2.9 | [9] |
Table 2: Comparative Analgesic Efficacy of Metamizole in Postoperative Pain
| Comparison | Study Design | Pain Model | Key Findings | Reference |
| Metamizole (1g & 2g) vs. Diclofenac (75mg) | Double-blind, double-dummy RCT | Postoperative pain | 2g Metamizole IM showed superior analgesia from 60 min to 6h compared to 1g Metamizole and 75mg Diclofenac. 2g IV had a faster onset (10-20 min). | [5] |
| Metamizole vs. Paracetamol | Prospective, double-blinded, randomized study | Postoperative pain after total hip arthroplasty | Mean pain AUC was 17.9 for metamizole and 30.6 for paracetamol in the first 24h, with metamizole showing better pain control. | [10] |
| Metamizole vs. Ibuprofen (B1674241) vs. Paracetamol | Double-blind, randomized controlled trial | Postoperative pain | Non-inferiority found between the three drugs. | [5] |
| Metamizole (1g) + Ibuprofen (400mg) vs. Monotherapy | Randomized, placebo-controlled, cross-over study | Post-third molar extraction | Combination therapy showed lower mean pain scores over 12 hours than ibuprofen alone (2.4±1.3 vs 3.8±1.6; P=0.005). | [11] |
| Metamizole (2g) vs. Morphine (10mg) | Double-blind, randomized parallel clinical trial | Cancer pain | Comparable pain relief (VAS scores), with better tolerance and fewer side effects for metamizole. Morphine had a faster onset of action. | [10] |
| Metamizole vs. Paracetamol vs. Lornoxicam | Prospective, placebo-controlled, randomized, double-blind trial | Post-lumbar disc surgery | Pain scores were significantly lower with metamizole compared to lornoxicam. | [5] |
Table 3: Toxicological Data for Metamizole
| Adverse Effect | Incidence Rate | Study Type/Population | Reference |
| Agranulocytosis | 0.96 cases per million inhabitants per year | Berlin Case-Control Surveillance Study (2000-2010) | [2][12] |
| Agranulocytosis | 0.46–1.63 per million person-days of use | Retrospective analysis in Switzerland | [2] |
| Agranulocytosis | ROR: 41.7 (95% CI 38.24–45.52) compared to NSAIDs | Pharmacovigilance analysis (2003-2024) | [12][13] |
| Any Adverse Event | No significant difference compared to placebo, paracetamol, and NSAIDs. Fewer AEs compared to opioids (RR = 0.79). | Systematic review and meta-analysis of 79 RCTs (short-term use) | [11][14][15][16] |
| Hepatotoxicity | Dose-dependent decrease in cell viability of LX-2 liver cells. | In vitro study | [17] |
| Acute Oral LD50 | |||
| 4-Methylaminoantipyrine | Data not available | ||
| Related Compound: Atrazine | 1750 mg/kg (mouse), 3000 mg/kg (rat) | Toxicology report | [18] |
| Generic Substance | >500 to <2,000 mg/kg (rat) | Safety Data Sheet | [6] |
Note: Specific LD50 values for 4-Methylaminoantipyrine were not found in the reviewed literature. The provided values for related or generic substances are for contextual purposes only.
Experimental Protocols
In Vivo Assessment of Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This protocol is a widely used method for screening peripherally acting analgesics.[5][12]
1.1. Animals:
-
Species: Mus musculus (Swiss albino mice)
-
Weight: 20-30 grams
-
Sex: Male
-
Housing: Standard laboratory conditions with ad libitum access to food and water. Animals should be acclimatized for at least one week before the experiment.
1.2. Materials:
-
Acetic acid solution (0.6% or 0.7% v/v in distilled water)
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., normal saline or 0.25% Na-CMC)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control
-
Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) administration
-
Observation chambers
1.3. Procedure:
-
Grouping: Randomly divide the mice into groups (n=8 per group):
-
Group 1: Normal Control (Vehicle)
-
Group 2: Reference Drug (Indomethacin)
-
Group 3-X: Test Compound at various doses
-
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) 30 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.1 mL/10g body weight of the acetic acid solution intraperitoneally (i.p.) to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 10-20 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity can be calculated using the following formula: % Analgesia = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100 Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the test groups with the control group. A p-value < 0.05 is typically considered statistically significant.
In Vitro Assessment of Hepatotoxicity: MTT Assay on HepG2 Cells
This protocol details the steps for determining the cytotoxicity of a compound on a human liver cell line.[4]
2.1. Materials and Reagents:
-
HepG2 cells (human hepatoma cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
2.2. Procedure:
-
Cell Seeding:
-
Culture HepG2 cells to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO).
-
Include vehicle control wells (cells treated with the solvent equivalent) and blank controls (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Inhibition Pathway
Endocannabinoid System Modulation
Opioidergic System Interaction
Experimental Workflow: In Vivo Analgesia Assessment
Experimental Workflow: In Vitro Hepatotoxicity Assay
Conclusion
This compound, the active metabolite of metamizole, is a potent non-opioid analgesic with a complex mechanism of action that extends beyond simple COX inhibition to include modulation of the endocannabinoid and opioidergic systems. Clinical data support its efficacy in the management of postoperative pain, often comparable or superior to other non-opioid analgesics. While effective, its use is associated with a rare but serious risk of agranulocytosis, a factor that has limited its availability in some countries. The provided experimental protocols offer standardized methods for the preclinical evaluation of its analgesic and toxicological properties. Further research is warranted to fully elucidate the intricate signaling pathways involved in its therapeutic effects and to better define its risk-benefit profile in various clinical settings. This comprehensive review serves as a foundational resource for scientists and clinicians working to advance the understanding and application of this important analgesic agent.
References
- 1. The CB1 Cannabinoid Receptor Can Sequester G-Proteins, Making Them Unavailable to Couple to Other Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]
- 3. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opioid Receptors: Definition, Types, Functions, and Examples [healthline.com]
- 9. Postoperative Pain Management with Metamizole after Orthopedic Surgery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence [frontiersin.org]
- 12. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]
- 13. Visual Analog Pain Scores Reported to a Nurse and a Physician in a Postoperative Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. molnova.com [molnova.com]
- 17. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methylaminoantipyrine: Chemical Identity, Pharmacology, and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methylaminoantipyrine (also known as Noramidopyrine), a primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) metamizole (B1201355). This document collates critical chemical identification data, delves into its mechanism of action as a cyclooxygenase (COX) inhibitor, outlines its metabolic pathway, and provides detailed experimental protocols for its analysis and functional characterization. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Chemical Identification
This compound is a pyrazolone (B3327878) derivative. It exists in its base form and as a hydrochloride salt, each with distinct chemical identifiers.
Table 1: Chemical Identifiers for this compound[1][2][3][4]
| Identifier | This compound | This compound Hydrochloride |
| CAS Number | 519-98-2 | 856307-27-2[1][2] |
| Synonyms | Noramidopyrine, 4-Methylaminoantipyrine, 4-Methylaminophenazone, Noraminopyrine | Metamizole Impurity C |
| Molecular Formula | C₁₂H₁₅N₃O | C₁₂H₁₅N₃O · HCl |
| Molecular Weight | 217.27 g/mol | 253.7 g/mol |
| IUPAC Name | 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one, monohydrochloride |
| InChI | InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3 | InChI=1S/C12H15N3O.ClH/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;/h4-8,13H,1-3H3;1H |
| InChIKey | JILCEWWZTBBOFS-UHFFFAOYSA-N | NNONRTWOIVTAHL-UHFFFAOYSA-N |
| SMILES | CNC1=C(C)N(C)N(C1=O)C2=CC=CC=C2 | O=C1N(C2=CC=CC=C2)N(C)C(C)=C1NC.Cl |
| European Community (EC) Number | 208-281-3 | Not available |
| UNII | NER31DE951 | Not available |
Pharmacology and Mechanism of Action
This compound is the principal active metabolite of metamizole (dipyrone), formed through non-enzymatic hydrolysis in the gastrointestinal tract.[1] Its analgesic, antipyretic, and weak anti-inflammatory effects are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923).[3]
Metabolic Pathway of Metamizole
Metamizole is a prodrug that is rapidly converted to this compound (MAA). MAA is further metabolized in the liver to other metabolites, including 4-aminoantipyrine (B1666024) (AA), which also possesses some pharmacological activity.
Inhibition of Cyclooxygenase (COX)
This compound inhibits both COX-1 and COX-2 isoforms, which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition is central to its therapeutic effects. The diagram below illustrates the simplified signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in biological matrices such as plasma, which is crucial for pharmacokinetic studies.[4][5][2]
3.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., 4-isopropylantipyrine or MAA-d3
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Human plasma (or other relevant biological matrix)
3.1.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add a known concentration of the internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.1.3. LC-MS/MS Conditions
-
LC Column: A suitable C18 or HILIC column (e.g., YMC-Pack SIL, 100 x 2.0 mm, 5 µm).[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
3.1.4. Data Analysis
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
In Vitro COX Inhibition Assay
This assay determines the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
3.2.1. Experimental Workflow
3.2.2. Detailed Protocol
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.
-
Prepare solutions of hematin (B1673048) (cofactor) and the test compound (this compound) at various concentrations.
-
-
Enzyme Reaction:
-
In a microplate, add the reaction buffer, hematin, and the COX enzyme.
-
Add the test compound or vehicle control and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid (substrate).
-
Incubate for a defined period (e.g., 2-10 minutes) at 37°C.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop solution (e.g., 2 M HCl).
-
Add an internal standard (e.g., d4-PGE2).
-
Extract the prostaglandins using a suitable organic solvent (e.g., hexane/ethyl acetate).
-
Evaporate the solvent and reconstitute the sample.
-
Analyze the concentration of the resulting prostaglandin (B15479496) (e.g., PGE2) using LC-MS/MS or a specific ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Prostaglandin E2 (PGE2) Synthesis Inhibition Assay in RAW 264.7 Cells
This cell-based assay evaluates the ability of this compound to inhibit the production of PGE2 in a cellular context, typically in response to an inflammatory stimulus.[6][7]
3.3.1. Cell Culture and Treatment
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.
-
Incubate for a specified period (e.g., 8-24 hours).
3.3.2. PGE2 Measurement
-
Collect the cell culture supernatant.
-
Centrifuge to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
3.3.3. Data Analysis
-
Calculate the percentage of PGE2 synthesis inhibition at each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of PGE2 synthesis.
Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats to determine parameters such as absorption, distribution, metabolism, and excretion of this compound.[8][9]
3.4.1. Animal Dosing and Sampling
-
Acclimate male Wistar or Sprague-Dawley rats for at least one week.
-
Fast the animals overnight before dosing.
-
Administer this compound via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
3.4.2. Sample Analysis
-
Analyze the plasma concentrations of this compound using the validated LC-MS/MS method described in section 3.1.
3.4.3. Pharmacokinetic Parameter Calculation
-
Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Conclusion
This technical guide has provided a detailed summary of the chemical identifiers, pharmacological properties, and analytical methodologies for this compound. The information and protocols presented herein are intended to facilitate further research and development involving this important active metabolite. The structured data and detailed experimental procedures offer a solid foundation for scientists working in pharmacology, drug metabolism, and analytical chemistry.
References
- 1. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma. | Semantic Scholar [semanticscholar.org]
- 2. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. currentseparations.com [currentseparations.com]
Navigating the Solubility Landscape of Methylaminoantipyrine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Methylaminoantipyrine (MAA), a primary active metabolite of the analgesic drug Metamizole (Dipyrone). Understanding the solubility of this pyrazolone (B3327878) derivative in various organic solvents is critical for a wide range of applications, from analytical method development to formulation design in pharmaceutical research. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.
Core Principles of Solubility
The solubility of a compound is influenced by its molecular structure, including the presence of functional groups, crystal lattice energy, and intermolecular forces.[1] For pyrazolone derivatives like this compound, the pyrazole (B372694) ring and its substituents play a crucial role in determining solubility. Generally, these compounds exhibit greater solubility in organic solvents such as ethanol, methanol, and acetone (B3395972) compared to water.[2]
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, data from technical datasheets provides a key reference point for its solubility in Dimethyl Sulfoxide (DMSO), a commonly used solvent in preclinical research.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 | Not Specified | Requires sonication to achieve.[3] |
This table will be updated as more validated quantitative data becomes available.
Experimental Protocol for Solubility Determination
A robust and reliable method for determining the solubility of this compound involves the use of High-Performance Liquid Chromatography (HPLC). This technique allows for accurate quantification of the dissolved analyte in a saturated solution.
Objective:
To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials and Reagents:
-
This compound (analytical standard)
-
Selected organic solvent (HPLC grade)
-
Volumetric flasks
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized based on the solvent and analyte)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations (e.g., 1 µg/mL to 100 µg/mL).
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any undissolved particles.
-
-
HPLC Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the filtered sample solution into the HPLC system.
-
Record the peak area corresponding to this compound.
-
-
Quantification:
-
Using the calibration curve, determine the concentration of this compound in the sample solution. This concentration represents the solubility of the compound in the specific solvent at the tested temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: Workflow for determining this compound solubility.
This guide serves as a foundational resource for professionals working with this compound. As further research is conducted and more solubility data becomes available, this document will be updated to reflect the most current understanding of its physicochemical properties.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipyrone (B125322), also known as metamizole, is a widely utilized analgesic and antipyretic prodrug. Its pharmacological effects are primarily attributed to its active metabolites. A comprehensive understanding of the formation, pharmacokinetic profiles, and analytical quantification of these metabolites is paramount for drug development, clinical pharmacology studies, and toxicological assessments. This technical guide provides a detailed overview of the primary metabolites of dipyrone, including their metabolic pathways, quantitative pharmacokinetic data, and validated analytical methodologies for their determination in biological matrices.
Introduction
Dipyrone is a non-opioid analgesic that, following administration, undergoes rapid non-enzymatic hydrolysis in the gastrointestinal tract to its main active metabolite, 4-methylaminoantipyrine (4-MAA).[1][2] Subsequently, 4-MAA is further metabolized in the liver to a second active metabolite, 4-aminoantipyrine (B1666024) (4-AA), and two primary inactive metabolites, 4-formylaminoantipyrine (B29614) (4-FAA) and 4-acetylaminoantipyrine (4-AAA).[1][3] The analgesic and antipyretic properties of dipyrone are principally mediated by 4-MAA and, to a lesser extent, 4-AA.[2] This guide delves into the core aspects of these primary metabolites, offering a valuable resource for professionals in the field of pharmaceutical sciences.
Metabolic Pathway of Dipyrone
The biotransformation of dipyrone is a multi-step process involving both non-enzymatic and enzymatic reactions. The initial hydrolysis of dipyrone to 4-MAA is a rapid, non-enzymatic process.[1] The subsequent metabolism of 4-MAA is primarily hepatic and involves cytochrome P450 (CYP) enzymes and N-acetyltransferase 2 (NAT2).[1]
The metabolic cascade is illustrated in the following diagram:
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Methylaminoantipyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylaminoantipyrine (MAA), also known as dipyrone (B125322) or metamizole, is a widely used analgesic and antipyretic drug. Due to its therapeutic importance and potential for adverse effects, sensitive and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. Metamizole is a prodrug that is rapidly hydrolyzed to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[1] 4-MAA is further metabolized in the liver to other active and inactive metabolites, including 4-aminoantipyrine (B1666024) (4-AA), 4-formylaminoantipyrine (B29614) (4-FAA), and 4-acetylaminoantipyrine (4-AAA).[1][2][3] This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with different detection techniques, which are the most common methods cited in the literature.
Metabolic Pathway of Metamizole
Metamizole undergoes a complex metabolic process following administration. The initial non-enzymatic hydrolysis to 4-MAA is a key step, followed by hepatic metabolism involving cytochrome P450 enzymes.[2][4] Understanding this pathway is essential for identifying the target analyte and potential interfering substances during method development.
Analytical Methods for this compound Detection
A variety of analytical methods have been developed for the quantification of MAA in biological fluids and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most prevalent technique due to its high sensitivity and specificity.[5][6][7]
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the determination of this compound.
| Analytical Method | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| HPLC-UV | Human Plasma | 0.1 - 5 | - | - | 99.3 - 103.9 | [6] |
| HPLC-MS | Human Plasma | 0.2 - 10.0 | 0.04 | 0.2 | 80 | [5][7] |
| HPLC-MS/MS | Human Plasma | 0.100 - 20 | - | 0.100 | - | [8][9] |
| UPLC-MS/MS | Dog Plasma | 0.08 - 40 | - | 0.076 | - | [10] |
| HPLC-UV | Suppositories | 0.025 - 0.150 (mg/mL) | - | - | 95 - 105 | [11] |
| HPLC-DAD | Tablets | 5.0 - 35.0 | - | - | 99.3 | [12] |
| Electrochemical | - | - | 1 - 50 (µmol/L) | - | - | [13] |
LOD: Limit of Detection; LOQ: Limit of Quantitation
Experimental Protocols
Protocol 1: HPLC-MS Method for MAA in Human Plasma
This protocol is based on a validated method for the quantification of 4-methylaminoantipyrine in human plasma.[5][7][14]
1. Sample Preparation: Liquid-Liquid Extraction
-
Materials:
-
Human plasma
-
4-Methylaminoantipyrine (MAA) standard
-
4-Isopropylantipyrine (Internal Standard, IS)
-
Diethyl ether or other suitable organic solvent
-
Microcentrifuge tubes
-
-
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add a known amount of internal standard solution (e.g., 4-isopropylantipyrine).
-
Vortex briefly to mix.
-
Add 1 mL of diethyl ether.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a suitable volume (e.g., 10 µL) into the HPLC-MS system.
-
2. HPLC-MS Instrumental Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Reverse phase C18 column (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm)[11]
-
Mobile Phase: Isocratic mixture of methanol and ammonium (B1175870) formate (B1220265) buffer. A typical mobile phase could be a mixture of water and acetonitrile (B52724) with ammonium formate as a buffer.[15]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Selected Ion Monitoring (SIM)
Protocol 2: HPLC-MS/MS Method for MAA in Human Plasma
This protocol offers higher selectivity and sensitivity and is based on published methods.[8][9]
1. Sample Preparation: Protein Precipitation
-
Materials:
-
Human plasma
-
4-Methylaminoantipyrine (MAA) standard
-
MAA-d3 (deuterated internal standard)
-
Acetonitrile
-
Microcentrifuge tubes
-
-
Procedure:
-
Pipette a small volume of plasma into a microcentrifuge tube.
-
Add the internal standard (MAA-d3).
-
Add three volumes of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
Inject an aliquot into the HPLC-MS/MS system.
-
2. HPLC-MS/MS Instrumental Conditions
-
HPLC System: UPLC or HPLC system
-
Column: HILIC column (e.g., YMC-Pack SIL, 100 x 2.0 mm, 5 µm)[8][9]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, water, and formic acid.[8][9]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Conclusion
The provided protocols for HPLC-MS and HPLC-MS/MS offer robust and sensitive methods for the quantification of this compound in biological matrices. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation. Proper method validation according to regulatory guidelines is essential before application to routine analysis. These application notes serve as a comprehensive guide for researchers and scientists involved in the development and application of analytical methods for MAA.
References
- 1. researchgate.net [researchgate.net]
- 2. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 3. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 5. tandfonline.com [tandfonline.com]
- 6. [Studies on HPLC method for determination of 4-methylaminoantipyrine and relative bioavailabilities of analgin nasal drops in human volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Validated HPLC Determination of 4-Dithis compound in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Analgesic Metamizole (Dipyrone) and Its Related Products Antipyrine, 4-Aminoantipyrine and 4-Methylaminoantipyrine. Part 1: Mass Spectrometric and Electrochemical Detection [sciepub.com]
- 14. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma. | Semantic Scholar [semanticscholar.org]
- 15. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Cell-based Assays for the Bioactivity of Methylaminoantipyrine (MAA)
Introduction
Metamizole (B1201355) (also known as dipyrone) is a widely used non-opioid analgesic and antipyretic drug.[1][2] Following administration, metamizole is rapidly hydrolyzed into its primary active metabolite, 4-Methylaminoantipyrine (MAA).[3][4][5] MAA is responsible for the majority of the therapeutic effects of metamizole, which include analgesic, antipyretic, and weak anti-inflammatory properties.[6][7][8] The bioactivity of MAA is multifaceted, involving the inhibition of cyclooxygenase (COX) enzymes, modulation of ion channels, and interactions with the endocannabinoid system.[1][3][9]
These application notes provide detailed protocols for key cell-based assays to investigate and quantify the principal bioactivities of MAA. The assays described are fundamental for researchers in pharmacology and drug development studying the mechanisms of pyrazolone-class analgesics.
Inhibition of Cyclooxygenase (COX) Activity
Application Note:
A primary mechanism of MAA is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][11] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, such as Prostaglandin E2 (PGE2), which are key mediators of pain, fever, and inflammation.[7][12] Unlike many traditional non-steroidal anti-inflammatory drugs (NSAIDs), MAA shows a relatively balanced inhibition of both COX isoforms.[10] The inhibitory effect can be quantified by measuring the reduction of PGE2 production in cells, such as lipopolysaccharide (LPS)-stimulated macrophages or leukocytes, in the presence of MAA.
Data Presentation: MAA-Induced COX Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Methylaminoantipyrine (MAA) against COX-1 and COX-2 from various studies.
| Metabolite | Enzyme/Assay System | IC50 | Reference |
| MAA | Purified COX-1 | ~150 µg/mL | [13] |
| MAA | Purified COX-2 | ~150 µg/mL | [13] |
| MAA | COX-1 (Human Whole Blood) | 2.55 µmol/L | [10] |
| MAA | COX-2 (Human Whole Blood) | 4.65 µmol/L | [10] |
| MAA | COX-2 (LPS-activated murine macrophages) | 12 ± 1.8 µg/mL | [13] |
| MAA | COX-2 (LPS-activated human leukocytes) | 21 ± 2.9 µg/mL | [13] |
Signaling Pathway: COX Inhibition by MAA
References
- 1. benchchem.com [benchchem.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 5. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipyrone elicits substantial inhibition of peripheral cyclooxygenases in humans: new insights into the pharmacology of an old analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Spectrophotometric Determination of Compounds using 4-Aminoantipyrine
Introduction
The 4-aminoantipyrine (B1666024) (4-AAP, also known as Methylaminoantipyrine or Emerson's Reagent) colorimetric method is a robust and widely used analytical technique for the quantitative determination of phenols and other reactive compounds.[1] The principle is based on an oxidative coupling reaction. In an alkaline medium (typically pH 9.5-10.3), 4-AAP reacts with phenolic compounds in the presence of an oxidizing agent, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), to form a stable, reddish-brown antipyrine (B355649) dye.[2] The intensity of the resulting color is directly proportional to the concentration of the phenolic compound, which can be quantified using a spectrophotometer.[2][3]
This method is applicable for analyzing various sample types, including drinking water, surface water, industrial wastewater, and pharmaceutical formulations.[2][4] While it cannot differentiate between different types of phenols, it provides a reliable measure of the total phenolic content, typically reported as phenol (B47542) equivalent.[2] The sensitivity of the assay can be significantly enhanced by extracting the colored dye into an organic solvent like chloroform.[1][5]
Reaction Principle
The core of the assay is an electrophilic attack by 4-aminoantipyrine on the para-position of the phenoxide ion, which is formed under alkaline conditions.[6] The subsequent oxidation by potassium ferricyanide leads to the formation of a colored quinoneimine dye product.[7]
Quantitative Data Summary
The 4-AAP method has been standardized by various regulatory bodies, including the EPA. The performance characteristics can vary based on the specific protocol (e.g., with or without solvent extraction) and the analyte.
| Parameter | Value / Range | Sample Matrix | Method Highlights | Wavelength (λmax) | Reference |
| Detection Limit (LOD) | 5 µg/L (0.005 ppm) | Water | With Chloroform Extraction | 460 nm | [2] |
| 50 µg/L (0.05 ppm) | Water | Direct Aqueous Measurement | 510 nm | [2] | |
| 2 µg/L (0.002 ppm) | Water | Automated Method | 505 or 520 nm | [8][9] | |
| 0.003 ppm | Industrial Wastewater | With Chloroform Extraction | 455 nm | [10] | |
| Linear Range | 2 - 500 µg/L | Water | Automated Method | 505 or 520 nm | [8][9] |
| Precision | 0.093–0.107 mg/L (for a 0.100 mg/L standard) | Water | Chloroform Extraction | 460 nm | [5] |
| Spike Recovery | 90 - 95% | Industrial Wastewater | Chloroform Extraction | 455 nm | [10] |
| pH Optimum | 10.0 ± 0.2 | Water / Wastewater | N/A | 510 nm | [2] |
| 9.5 ± 0.1 | Industrial Wastewater | N/A | 455 nm | [10] |
Detailed Experimental Protocol (Based on EPA Method 420.1)
This protocol describes the manual determination of total phenols in water, including a preliminary distillation step to remove interferences.[2]
1. Reagent Preparation
-
Ammonium (B1175870) Hydroxide (B78521) Buffer: Dissolve 16.9 g of NH₄Cl in 143 mL of concentrated NH₄OH and dilute to 250 mL with deionized water.
-
4-Aminoantipyrine Solution (2% w/v): Dissolve 2.0 g of 4-AAP in deionized water and dilute to 100 mL. Prepare fresh daily.[4][11]
-
Potassium Ferricyanide Solution (8% w/v): Dissolve 8.0 g of K₃[Fe(CN)₆] in deionized water and dilute to 100 mL. Prepare fresh weekly.[4][11]
-
Stock Phenol Solution (1.0 mg/mL): Dissolve 1.0 g of phenol in freshly boiled and cooled deionized water and dilute to 1000 mL.
-
Working Phenol Standard (e.g., 10 µg/mL): Dilute 10.0 mL of the stock phenol solution to 1000 mL with deionized water. Prepare further dilutions as needed for the calibration curve.
2. Sample Preparation and Distillation
-
Preservation: For delayed analysis, preserve samples by adding 1 g/L copper sulfate (B86663) and acidifying to pH < 4 with phosphoric acid. Store at 4°C for up to 24 hours.[2]
-
Interference Removal: If oxidizing agents like chlorine are present, add an excess of ferrous ammonium sulfate.[4][8] To remove sulfur compounds, acidify the sample to pH < 4 and aerate briefly.[2][9]
-
Distillation: Measure 500 mL of the sample into a distillation flask. Add 5 mL of sulfuric acid. Distill 450 mL, stop the distillation, and add 50 mL of warm deionized water to the flask. Continue distillation until a total of 500 mL has been collected.
3. Colorimetric Procedure (Direct Method)
This procedure is suitable for concentrations > 50 µg/L.[2]
-
Take 100 mL of the distillate (or a suitable aliquot diluted to 100 mL) in a beaker.
-
Prepare a series of phenol standards (e.g., 0, 50, 100, 200, 500 µg/L) in 100 mL volumes.
-
Add 2.0 mL of the ammonium hydroxide buffer solution to each standard and sample. Mix well. The pH should be 10.0 ± 0.2.[2]
-
Add 2.0 mL of 4-AAP solution and mix thoroughly.[2]
-
Add 2.0 mL of potassium ferricyanide solution and mix again.[2]
-
Allow the color to develop for at least 15 minutes.[2]
-
Measure the absorbance of each solution at 510 nm using a spectrophotometer, using the blank (0 µg/L standard) to zero the instrument.
-
Construct a calibration curve by plotting absorbance versus phenol concentration and determine the concentration of the unknown sample.
4. Experimental Workflow Diagram
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. epa.gov [epa.gov]
- 3. nbinno.com [nbinno.com]
- 4. epa.gov [epa.gov]
- 5. images.hach.com [images.hach.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Analytical Method [keikaventures.com]
- 9. NEMI Method Summary - 420.4 [nemi.gov]
- 10. "Validation and standardization of the 4-aminoantipyrine colorimetric m" by Charito L. Tayag [ukdr.uplb.edu.ph]
- 11. epa.gov [epa.gov]
Application Notes and Protocols: Formulation and Drug Delivery Strategies for Methylaminoantipyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylaminoantipyrine, also known as Metamizole or Dipyrone, is a non-opioid analgesic and antipyretic agent. Due to its rapid metabolism and potential for instability in aqueous solutions, advanced formulation and drug delivery strategies are crucial to enhance its therapeutic efficacy, improve patient compliance, and control its release profile.[1][2] Metamizole is a prodrug that is rapidly hydrolyzed to its active metabolite, 4-methylaminoantipyrine (4-MAA).[2][3] This document provides detailed application notes and protocols for the formulation and drug delivery of this compound, focusing on oral solutions, injectable formulations, and advanced delivery systems such as in-situ gels and nanoparticles.
Metabolic Pathway of Metamizole
Metamizole undergoes a multi-step metabolic process. It is initially hydrolyzed to the pharmacologically active 4-methylaminoantipyrine (4-MAA).[2] 4-MAA is then further metabolized in the liver via demethylation to another active metabolite, 4-aminoantipyrine (B1666024) (4-AA), and by oxidation to 4-formylaminoantipyrine (B29614) (4-FAA).[2][4]
Metabolic pathway of Metamizole.
I. Oral Formulations
Oral administration of Metamizole is common, with formulations available as tablets, oral drops, and effervescent powders.[5] A key challenge in liquid oral formulations is the chemical instability of Metamizole, which is prone to hydrolysis and oxidation.[6]
A. Stabilized Oral Solution
Application Note: This protocol describes the preparation of a stabilized oral solution of Metamizole, incorporating chelating and antioxidant agents to prevent degradation.
Quantitative Data Summary: Stabilized Oral Solution Components
| Component | Concentration (% w/v) | Purpose |
| Sodium Dipyrone | As required | Active Pharmaceutical Ingredient |
| Chelating Agent (e.g., EDTA) | 0.1 - 0.2 | Inactivates metal ions, preventing catalytic degradation |
| Antioxidant (e.g., Sodium Sulfite) | 0.3 - 0.5 | Prevents oxidative degradation |
| Preservative (e.g., Methylparaben) | 0.1 - 0.5 | Prevents microbial growth |
| Sweetener (e.g., Sorbitol) | 5 - 20 | Improves palatability and acts as a co-preservative |
Protocol: Preparation of Stabilized Metamizole Oral Solution
-
Preparation of Vehicle:
-
In a calibrated vessel, dissolve the chelating agent, antioxidant, preservative, and sweetener in purified water with gentle stirring until a clear solution is obtained.
-
-
Incorporation of API:
-
Slowly add the required amount of Sodium Dipyrone to the vehicle under continuous stirring until completely dissolved.
-
-
pH Adjustment:
-
Measure the pH of the solution and adjust to the desired range (typically pH 6.0-8.0) using a suitable pH adjuster (e.g., hydrochloric acid or sodium hydroxide (B78521) solution) if necessary.[7]
-
-
Final Volume Adjustment:
-
Add purified water to reach the final desired volume.
-
-
Filtration and Packaging:
-
Filter the solution through a suitable filter to remove any particulate matter.
-
Package in light-resistant containers to protect from photodegradation.
-
II. Injectable Formulations
Injectable formulations of Metamizole are used for rapid and potent analgesic and antipyretic effects.[6] These are typically aqueous solutions for intramuscular or intravenous administration.
A. Aqueous Solution for Injection
Application Note: This protocol outlines the compounding procedure for a sterile Metamizole Sodium injection.
Quantitative Data Summary: Injectable Solution Components
| Component | Concentration | Purpose |
| Metamizole Sodium Monohydrate | 500 mg/mL | Active Pharmaceutical Ingredient |
| Hydrochloric Acid | q.s. to pH 6.0-8.0 | pH adjustment |
| Water for Injection | q.s. to final volume | Vehicle |
Protocol: Compounding of Metamizole Injection
-
Preparation of the Solution:
-
In a sterile vessel, dissolve Metamizole Sodium Monohydrate in approximately 80% of the final volume of Water for Injection with stirring.
-
-
pH Adjustment:
-
Adjust the pH of the solution to between 6.0 and 8.0 using hydrochloric acid.[7]
-
-
Volume Adjustment and Sterilization:
-
Add Water for Injection to the final volume.
-
Sterilize the solution by filtration through a 0.22 µm sterile filter into a sterile receiving vessel.
-
-
Aseptic Filling:
-
Aseptically fill the sterilized solution into sterile ampoules or vials.
-
Seal the containers immediately.
-
III. Advanced Drug Delivery Systems
Novel drug delivery systems are being explored to provide sustained release and improve the bioavailability of Metamizole.
A. In-Situ Gelling Systems
Application Note: In-situ gelling systems are liquid formulations that undergo a phase transition to a gel upon administration, triggered by physiological cues such as temperature or pH. This protocol describes the preparation of a thermosensitive in-situ gel using poloxamers for sustained release of Metamizole.[8]
Quantitative Data Summary: Poloxamer-Based In-Situ Gel Formulations
| Formulation Component | Concentration (% w/v) | Role |
| Poloxamer 407 (P407) | 21 - 23 | Thermosensitive gelling agent |
| Poloxamer 188 (P188) | 2 - 4 | Modifies gel strength and transition temperature |
| Metamizole | As required | Active Pharmaceutical Ingredient |
| Purified Water | q.s. to 100% | Vehicle |
Data from a study on a long-acting antipyretic in-situ gel.[8]
Protocol: Preparation of Metamizole In-Situ Gel (Cold Method)
Workflow for in-situ gel preparation.
-
Polymer Dispersion:
-
Weigh the required amounts of Poloxamer 407 and Poloxamer 188.
-
Slowly add the poloxamers to a measured volume of cold purified water (4-5°C) with continuous stirring.
-
-
Dissolution:
-
Continue stirring until the polymers are completely dissolved.
-
Store the solution in a refrigerator overnight to ensure complete hydration and dissolution of the polymers.
-
-
Drug Incorporation:
-
Add the pre-weighed Metamizole to the cold polymer solution.
-
Stir gently until the drug is uniformly dispersed or dissolved.
-
-
Characterization:
-
Gelation Temperature: Determine the temperature at which the solution transitions to a gel.
-
Viscosity: Measure the viscosity of the formulation at different temperatures and shear rates.
-
In-vitro Release: Perform in-vitro drug release studies using a dialysis membrane method.[8]
-
B. Chitosan-Metamizole Nanoparticles
Application Note: Chitosan (B1678972) nanoparticles can be used to encapsulate Metamizole, offering a potential for sustained release and improved therapeutic outcomes, such as in fracture healing.[9] The ionotropic gelation method is a common technique for their preparation.[10][11]
Quantitative Data Summary: Chitosan-Metamizole Nanoparticle Characteristics
| Parameter | Range of Values |
| Particle Size | 140 - 220 nm |
| Zeta Potential | +19.12 to +23.14 mV |
| Drug Loading Efficiency | 11.38% - 17.45% |
Data from a study on Chitosan-Metamizole nanoparticles for fracture healing.[9]
Protocol: Preparation of Chitosan-Metamizole Nanoparticles by Ionotropic Gelation
Workflow for nanoparticle preparation.
-
Preparation of Chitosan Solution:
-
Dissolve 25-100 mg of chitosan in 15 mL of 3% (v/v) acetic acid solution with continuous magnetic stirring for approximately 45 minutes.[5]
-
-
Preparation of Metamizole Solution:
-
Dissolve 3.5 mg/mL of Metamizole in ethanol.[5]
-
-
Preparation of TPP Solution:
-
Dissolve 0.5-2 mg of sodium tripolyphosphate (TPP) in 5 mL of purified water.[5]
-
-
Nanoparticle Formation:
-
Add the Metamizole solution dropwise to the chitosan solution using a syringe.
-
Subsequently, add the TPP solution dropwise to the chitosan-metamizole mixture under continuous stirring to induce ionic gelation.
-
Allow the resulting dispersion to stir overnight for complete cross-linking.[5]
-
-
Isolation of Nanoparticles:
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using a particle size analyzer (e.g., Zetasizer).[5]
-
Drug Loading Efficiency: Determine the amount of Metamizole encapsulated within the nanoparticles.
-
In-vitro Release: Study the release of Metamizole from the nanoparticles over time in a suitable release medium.
-
IV. Analytical Methods
Accurate and reliable analytical methods are essential for the quality control of Metamizole formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique.
A. Stability-Indicating RP-HPLC Method
Application Note: This protocol describes a reversed-phase HPLC method for the simultaneous estimation of Metamizole Sodium and its degradation products, making it suitable for stability studies.
Quantitative Data Summary: HPLC Method Parameters
| Parameter | Specification |
| Column | Inertsil ODS 3V C-18 |
| Mobile Phase | 0.05M Sodium dihydrogen phosphate (B84403) buffer : Methanol (53:47 v/v), pH 5.0 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 286 nm |
| Linearity Range (Metamizole) | 700.90 µg/mL to 1301.73 µg/mL |
| Regression Coefficient (r²) | 0.9992 |
Data from a study on the simultaneous estimation of Metamizole Sodium and Pitofenone HCl.[8]
Protocol: HPLC Analysis of Metamizole
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve a known amount of Metamizole Sodium reference standard in the mobile phase to prepare a stock solution.
-
Prepare working standard solutions of different concentrations by diluting the stock solution with the mobile phase.
-
-
Preparation of Sample Solution:
-
For tablets, crush a number of tablets, and dissolve an amount of powder equivalent to a single dose in the mobile phase.
-
For liquid formulations, dilute an appropriate volume with the mobile phase.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the specified column and mobile phase.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the peak area of Metamizole.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Metamizole in the sample solution from the calibration curve.
-
Disclaimer: These protocols are intended for research and development purposes only and should be performed by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The specific parameters may need to be optimized for individual laboratory conditions and equipment.
References
- 1. mdpi.com [mdpi.com]
- 2. cmj.cumhuriyet.edu.tr [cmj.cumhuriyet.edu.tr]
- 3. Preparation and Evaluation of Poloxamer/Carbopol In-Situ Gel Loaded with Quercetin: In-Vitro Drug Release and Cell Viability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Assessment and evaluation of Chitosan‐Metamizole nanoparticles for the fracture healing and analgesic effect: Preclinical study in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advacarepharma.com [advacarepharma.com]
- 7. ijpsr.com [ijpsr.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Current HPLC Methods for Assay of Nano Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment and evaluation of Chitosan-Metamizole nanoparticles for the fracture healing and analgesic effect: Preclinical study in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation, characterization, and potential application of chitosan, chitosan derivatives, and chitosan metal nanoparticles in pharmaceutical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing of Methylaminoantipyrine Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylaminoantipyrine (MAA), the primary active metabolite of the prodrug Metamizole (Dipyrone), is a potent non-opioid analgesic and antipyretic. The inherent chemical instability of Metamizole, which rapidly hydrolyzes to MAA in aqueous solutions, necessitates comprehensive stability testing of MAA solutions to ensure their quality, safety, and efficacy throughout their shelf life.[1] This document provides detailed application notes and protocols for conducting stability testing of this compound solutions in accordance with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
The stability of MAA is influenced by various environmental factors, including pH, temperature, light, and the presence of oxidizing agents.[1] Degradation of MAA can lead to the formation of several by-products, including 4-aminoantipyrine (B1666024) (AA), 4-formylaminoantipyrine (B29614) (FAA), and 4-acetylaminoantipyrine (AAA). Understanding the degradation pathways and kinetics is crucial for the development of stable formulations and robust analytical methods.
Degradation Signaling Pathway
The degradation of this compound follows a defined pathway, initiated by the hydrolysis of its prodrug, Metamizole. The subsequent degradation of MAA involves several key transformations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methylaminoantipyrine
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Methylaminoantipyrine (4-MAA) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the hydrolysis of dipyrone (B125322) (metamizole sodium).
Q1: Why is the yield of my this compound synthesis significantly lower than the reported 60%?
A1: Several factors can contribute to a lower-than-expected yield. Consider the following troubleshooting steps:
-
Reaction Temperature: The hydrolysis of dipyrone is sensitive to temperature. While the reaction can proceed between 40-85°C, the optimal range for ensuring the quality of 4-MAA is 50-65°C.[1] Operating outside this range can lead to the formation of byproducts or incomplete reaction.
-
Alkalinity (pH): The reaction requires basic conditions, typically achieved using a diluted alkaline solution.[1] Ensure the pH of the reaction mixture is sufficiently high to facilitate hydrolysis but not so high as to cause degradation of the product. The concentration of the base is a critical parameter to optimize.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction duration.
-
Purity of Starting Material: The purity of the starting dipyrone (metamizole sodium) can impact the yield. Impurities may interfere with the reaction or complicate the purification process.
-
Purification Method: Inefficient purification can lead to loss of product. Optimize your extraction and crystallization procedures to maximize the recovery of pure this compound.
Q2: I am observing the formation of unexpected byproducts in my reaction. What could be the cause?
A2: The formation of byproducts is often related to reaction conditions.
-
Side Reactions: At higher temperatures, side reactions may become more prevalent. Maintaining the optimal temperature range of 50-65°C is crucial.[1]
-
Oxidation: this compound can be susceptible to oxidation. The N-methyl side chain can be oxidized to form 4-formylaminoantipyrine (B29614).[2] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.
-
Hydrolysis of Ethanol (B145695) Content: In syntheses involving ethanol, if the ethanol content is less than 92%, increased hydrolysis of the starting material, Sulpyrine (a form of dipyrone), can occur, potentially leading to a different product profile.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited laboratory-scale synthesis of this compound is through the basic hydrolysis of metamizole (B1201355) sodium (dipyrone).[3] This method is relatively straightforward and can achieve yields of around 60%.[3]
Q2: What are the key metabolites of dipyrone, and how is this compound related?
A2: Dipyrone is a prodrug that is rapidly hydrolyzed in the body to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[4][5] 4-MAA is then further metabolized in the liver to other compounds, including 4-aminoantipyrine (B1666024) (4-AA) and 4-formylaminoantipyrine (4-FAA).[3][4]
Q3: Are there alternative synthesis routes to improve the yield of analgin (dipyrone), which can then be used to produce this compound?
A3: Yes, a newer process for synthesizing analgin involves directly condensing 4-aminoantipyrine (AA), paraformaldehyde, and sodium hydrogensulfite to obtain 4-N-demethylated analgin. This intermediate is then hydrogenated with formaldehyde (B43269) in the presence of a palladium-carbon catalyst to generate a crude analgin product. This crude product is then hydrolyzed under alkaline conditions to yield 4-methylaminoantipyrine (MAA).[1] This overall process is reported to have a higher yield and more moderate reaction conditions compared to traditional methods.[1]
Quantitative Data Summary
| Starting Material | Reaction Type | Key Conditions | Reported Yield | Reference |
| Metamizole Sodium | Basic Hydrolysis | Diluted alkaline solution | 60% | [3] |
| Analgin Crude Product | Alkaline Hydrolysis | Temperature: 50-65°C (optimal for quality) | High (unspecified) | [1] |
Experimental Protocols
Synthesis of this compound via Basic Hydrolysis of Metamizole Sodium
This protocol is a generalized procedure based on literature descriptions.[1][3] Optimization of specific parameters may be required for your experimental setup.
Materials:
-
Metamizole Sodium (Dipyrone)
-
Dilute sodium hydroxide (B78521) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvent for crystallization (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: Dissolve metamizole sodium in water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Hydrolysis: Slowly add the dilute sodium hydroxide solution to the flask. Heat the reaction mixture to the optimal temperature range of 50-65°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the solution carefully with a dilute acid (e.g., hydrochloric acid).
-
Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system to obtain the final product.
Visualizations
Caption: Synthesis pathway of this compound from Metamizole Sodium.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: Identification of Degradation Products of Methylaminoantipyrine (MAA) in HPLC
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Methylaminoantipyrine (MAA) and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound (MAA)?
A1: MAA, the active metabolite of Metamizole (Dipyrone), is susceptible to degradation through hydrolysis and oxidation. The primary degradation products you are likely to encounter are:
-
4-Aminoantipyrine (AA): Formed via N-demethylation of MAA.[1][2]
-
4-Formylaminoantipyrine (FAA): An inactive metabolite resulting from the C-oxidation of MAA.[1][2][3][4]
-
4-Acetylaminoantipyrine (AAA): Formed by the acetylation of 4-Aminoantipyrine (AA).[3][4]
Metamizole itself is a prodrug that rapidly hydrolyzes to MAA in aqueous solutions, a process that occurs non-enzymatically.[1] Therefore, in many experimental setups, MAA is the starting point for degradation analysis.
Q2: My chromatogram shows unexpected peaks. What could they be?
A2: Unexpected peaks in your HPLC chromatogram can arise from several sources:
-
Further Degradation: MAA can degrade into secondary or minor products beyond the common ones, especially under harsh stress conditions.
-
Mobile Phase Contamination: Impurities in solvents or buffers can appear as peaks, particularly during gradient elution.[5]
-
Sample Matrix Interference: Components from your sample diluent or formulation excipients may co-elute with your analytes.
-
System Contamination: Carryover from previous injections or contamination within the HPLC system (e.g., pump, injector, tubing) can introduce ghost peaks.[6]
-
Impurity C (N-nitroso metamizole): If analyzing Metamizole, this specific impurity may be present and requires sensitive analytical methods for detection.[7]
To identify the source, run a blank injection (mobile phase or diluent only) to check for solvent and system peaks.
Q3: How can I confirm the identity of a suspected degradation product?
A3: The most reliable method for confirming the identity of an unknown peak is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[1][8][9] MS provides mass-to-charge ratio (m/z) data, which helps in elucidating the molecular weight and structure of the compound. If available, co-injecting a certified reference standard of the suspected degradant and comparing retention times and spectral data provides definitive confirmation.
Q4: What are the ideal storage conditions for MAA solutions to minimize degradation before analysis?
A4: MAA is known for its chemical instability in aqueous solutions.[1] To minimize degradation:
-
Prepare Solutions Fresh: The most effective practice is to prepare MAA solutions immediately before each experiment.[1]
-
Control pH: MAA degradation is accelerated in acidic conditions. Maintain a neutral or slightly alkaline pH for your solutions.[1]
-
Use Stabilizers: For extended experiments, incorporating a stabilizer like sodium sulfite (B76179) (0.5-1.5 mg/mL) into the diluent can help mitigate oxidative degradation.[1]
-
Store Properly: Store solid MAA powder in a cool, dry, and dark place as recommended by the manufacturer.[1]
Troubleshooting Guide
This section addresses specific problems you might encounter during your HPLC analysis.
| Problem | Possible Causes | Solutions & Recommendations |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample.[5] 2. Secondary Interactions: Silanol (B1196071) interactions between the analyte and the stationary phase.[10] 3. Incompatible Injection Solvent: Sample dissolved in a solvent much stronger than the mobile phase. 4. Column Degradation: Voids or contamination at the column inlet.[5] | 1. Reduce Injection Volume/Concentration: Dilute your sample. 2. Adjust Mobile Phase pH: Lowering the pH can suppress silanol activity.[10] Alternatively, use a base-deactivated column. 3. Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. 4. Use a Guard Column: Protects the analytical column. If the column is old, try flushing it or replace it if necessary.[10] |
| Inconsistent Retention Times | 1. Mobile Phase Preparation: Inconsistent composition or pH between batches.[11] 2. Pump Issues: Fluctuating flow rate, leaks, or air bubbles in the pump.[6][11] 3. Column Temperature: Fluctuations in ambient or column oven temperature.[11] 4. Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[11] | 1. Prepare Mobile Phase Carefully: Use a calibrated pH meter and precise measurements. Degas the mobile phase thoroughly.[11] 2. Maintain the Pump: Purge the pump to remove air bubbles and check for leaks in fittings and seals.[6] 3. Use a Column Oven: Maintain a constant, controlled temperature. 4. Ensure Equilibration: Allow sufficient time for the column to equilibrate, especially after changing mobile phases or gradients. |
| Noisy or Drifting Baseline | 1. Mobile Phase Issues: Dissolved gas, impurities, or poorly mixed solvents.[5] 2. Detector Problems: Fluctuating lamp, contaminated flow cell.[5][6] 3. System Leaks: Leaks in the pump, injector, or detector can cause pressure instability.[5] | 1. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase. Use high-purity HPLC-grade solvents.[5] 2. Clean and Maintain Detector: Flush the flow cell. Check the lamp's operating hours and replace if necessary. 3. Perform a Leak Test: Systematically check all fittings and connections for any signs of leakage. |
| Low Resolution Between Peaks | 1. Incorrect Mobile Phase: The organic modifier concentration, pH, or buffer strength may not be optimal.[5] 2. Column Degradation: Loss of stationary phase or clogged frits reduces efficiency.[5] 3. Inappropriate Column: The column chemistry (e.g., C18, C8) may not be suitable for the analytes. | 1. Optimize Mobile Phase: Adjust the organic-to-aqueous ratio. For ionizable compounds, small changes in pH can significantly impact resolution. Consider trying a different organic modifier (e.g., acetonitrile (B52724) vs. methanol). 2. Replace Column: If the column has been used extensively or subjected to harsh conditions, its performance may be permanently compromised. 3. Screen Different Columns: Test columns with different stationary phase chemistries to find the best selectivity for your separation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for developing stability-indicating methods by intentionally degrading the drug substance under various stress conditions.[12][13]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve MAA in 0.1 M HCl. Heat at 60-80°C for 2-8 hours. Neutralize the sample before injection. |
| Base Hydrolysis | Dissolve MAA in 0.1 M NaOH. Heat at 60-80°C for 2-8 hours.[4] Neutralize the sample before injection. |
| Oxidative Degradation | Treat MAA solution with 3-6% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[4][13] |
| Thermal Degradation | Expose solid MAA powder to dry heat (e.g., 70-80°C) for 24-48 hours.[4] |
| Photolytic Degradation | Expose MAA solution to UV light (e.g., 254 nm) or a combination of UV/Visible light as per ICH Q1B guidelines.[4][12] |
Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Adjust time and stressor concentration as needed.
Sample HPLC Method for MAA and Degradation Products
This is a generalized Reverse-Phase HPLC (RP-HPLC) method that can serve as a starting point for method development.[1]
| Parameter | Condition |
| HPLC System | UHPLC or HPLC with a UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V)[1] |
| Mobile Phase A | 0.05 M Sodium Dihydrogen Phosphate buffer, pH adjusted to 5.0[1] |
| Mobile Phase B | Acetonitrile or Methanol (HPLC Grade)[1] |
| Mode | Isocratic (e.g., 50:50 v/v A:B) or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm or 275 nm[3] |
Quantitative Data Summary
The following table provides illustrative data on the degradation of this compound under various forced degradation conditions. This data is representative and actual results will vary based on specific experimental conditions.
| Stress Condition | Duration | % MAA Remaining | Major Degradant(s) Formed | % Degradant(s) Formed (Area %) |
| 0.1 M HCl | 6 hours @ 80°C | 85.2% | 4-Aminoantipyrine (AA) | 12.5% |
| 0.1 M NaOH | 4 hours @ 80°C | 89.8% | 4-Aminoantipyrine (AA) | 8.1% |
| 6% H₂O₂ | 24 hours @ RT | 82.5% | 4-Formylaminoantipyrine (FAA) | 15.3% |
| Dry Heat | 48 hours @ 80°C | 96.1% | Minor unidentified peaks | < 1.0% each |
| Photolytic (UV) | 24 hours | 92.7% | 4-Aminoantipyrine (AA) | 5.8% |
Visualizations
Degradation Pathway of this compound
Caption: Degradation pathway of Metamizole to MAA and its major degradation products.
General HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues systematically.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. jetir.org [jetir.org]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Troubleshooting peak tailing and broadening in Methylaminoantipyrine HPLC analysis
Welcome to the technical support center for the HPLC analysis of Methylaminoantipyrine (MAA). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues like peak tailing and broadening, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing in my this compound HPLC analysis?
Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions with the stationary phase.[1][2][3] The primary culprits include:
-
Silanol (B1196071) Interactions: this compound, having a basic amine group, can interact strongly with acidic, ionized silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][4][5][6] This interaction is a secondary retention mechanism that slows down a portion of the analyte molecules, causing the characteristic tail.[1][3]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, particularly if it's near the pKa of this compound or at a mid-range pH where silanol groups are deprotonated (negatively charged), these secondary interactions are more pronounced.[4][5][7]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or within the packing material can create active sites that lead to peak tailing.[5][8] Over time, the stationary phase itself can degrade, exposing more active silanol groups.[9]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape, including tailing.[5][10]
Q2: What is the difference between peak tailing and peak broadening?
Peak tailing and peak broadening are both forms of peak distortion that can compromise analytical results, but they have different appearances and causes.[8]
-
Peak Tailing is an asymmetry issue where the back half of the peak is wider than the front half, creating a "tail".[1][10] This is often caused by chemical issues, such as secondary interactions between the analyte and the stationary phase.[1][3]
-
Peak Broadening (or band broadening) refers to an increase in the overall width of the peak while potentially maintaining symmetry.[8][10] This typically indicates a loss of column efficiency and can be caused by issues like column degradation, extra-column volume, or suboptimal mobile phase conditions.[8][11]
Q3: Why are my this compound peaks suddenly broader than usual?
Sudden peak broadening can point to several issues within your HPLC system or method:[10][11]
-
Column Degradation: The most common cause is a decline in column performance.[8][11] This can be due to the formation of a void at the column inlet, contamination, or the breakdown of the silica (B1680970) packing material.[5][8]
-
Extra-Column Volume: Issues outside the column, such as using tubing with an excessive length or internal diameter, or poorly made connections, can increase the volume the sample travels through, causing peaks to broaden.[4]
-
Mobile Phase Issues: An improperly prepared or inconsistent mobile phase composition can lead to broader peaks.[8] This includes using solvents of inadequate purity or buffers that have precipitated.[8]
-
Slow Flow Rate: While sometimes used to improve resolution, a flow rate that is too slow can increase longitudinal diffusion, leading to wider peaks.[12]
Troubleshooting Guides
Problem 1: Asymmetrical peaks with significant tailing are observed for this compound.
This is a classic problem for basic analytes. The following steps will guide you through diagnosing and resolving the issue, focusing on chemical interactions.
Answer: The most effective strategy is to minimize the interaction between the basic this compound molecule and acidic silanol groups on the column. This can be achieved by adjusting the mobile phase or selecting a different column.
Option 1: Mobile Phase pH Adjustment
Lowering the mobile phase pH protonates the silanol groups, neutralizing their negative charge and reducing their ability to interact with the positively charged this compound.[1][6][13]
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine Analyte pKa: Identify the pKa of this compound. Basic compounds are best analyzed at a pH at least 2 units below their pKa.
-
Prepare Buffered Mobile Phase: Prepare an aqueous mobile phase buffered to a pH between 2.5 and 3.5. A common choice is a phosphate (B84403) or formate (B1220265) buffer.[13] Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[2]
-
Check Column pH Stability: Verify that your HPLC column is stable at the selected low pH. Standard silica columns can degrade below pH 3, so a low-pH stable column (e.g., Agilent ZORBAX StableBond) may be required.[6]
-
Equilibrate the System: Flush the column with at least 10-20 column volumes of the new mobile phase to ensure it is fully equilibrated before injecting your sample.
-
Analyze Sample: Inject the this compound standard and assess the peak shape.
Data Presentation: Effect of pH on Peak Asymmetry
| Mobile Phase pH | Buffer System | Asymmetry Factor (As) | Observation |
| 7.0 | 25 mM Phosphate | > 2.0 | Severe Tailing |
| 5.5 | 25 mM Acetate | ~1.6 | Moderate Tailing |
| 3.0 | 0.1% Formic Acid | ≤ 1.2 | Symmetrical Peak |
| Note: This table presents representative data illustrating the expected effect of pH on the peak shape of a basic compound like this compound, based on chromatographic principles.[6] |
Option 2: Use of Mobile Phase Additives
Adding a basic competitor, like triethylamine (B128534) (TEA), can also mask silanol interactions.[1] However, this approach can shorten column life and is often not compatible with MS detectors.
Option 3: Column Selection
Using a modern, high-purity silica column (Type B) that has fewer residual silanol groups can significantly reduce tailing.[1] Alternatively, consider a column with a different stationary phase:
-
End-capped Columns: These columns have been chemically treated to block many of the residual silanol groups.[4][8]
-
Polar-Embedded or Charged Surface Columns: These are designed to provide shielding for basic compounds, preventing them from interacting with silanols.[2][4]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Signaling Pathway of Secondary Silanol Interactions
Caption: Secondary ionic interaction causing peak tailing.
Problem 2: All peaks in the chromatogram, including this compound, are broad.
When all peaks are broad, the issue is likely systematic and related to efficiency loss rather than specific chemical interactions.
Answer: Universal peak broadening points to problems with the column's physical integrity or issues within the HPLC system that add to peak dispersion (extra-column effects).
Option 1: Check for Column Voids and Contamination
A void at the column inlet or a blocked frit are common causes of peak distortion that affects all analytes.[5][14]
Experimental Protocol: Column Flushing and Reversal
-
Disconnect Column: Safely disconnect the column from the detector outlet.
-
Reverse Column: Connect the column in the reverse direction to the injector.
-
Flush to Waste: Flush the column with a strong, compatible solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for a reverse-phase column) at a low flow rate (0.5 mL/min) for 20-30 minutes. This can dislodge particulates from the inlet frit.[2][14]
-
Re-install Correctly: Return the column to its original orientation and reconnect to the system.
-
Equilibrate and Test: Equilibrate with the mobile phase and inject a standard. If peak shape is not restored, the column may be permanently damaged and require replacement.[2][8] Using a guard column is a cost-effective way to protect the analytical column from contamination.[8][9]
Option 2: Minimize Extra-Column Volume
Excessive volume in the system outside of the column will cause all peaks to broaden, with earlier eluting peaks often being more affected.[4][13][15]
System Optimization Checklist
-
Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005") and shortest possible length to connect the injector, column, and detector.[4]
-
Fittings: Ensure all fittings are correctly installed and are of the appropriate type for your column and system to avoid creating dead volumes.[13]
-
Detector Cell: If your system allows, ensure the detector flow cell volume is appropriate for your column dimensions and flow rate. A large cell volume can cause peak broadening.
Data Presentation: Impact of Tubing ID on Peak Width
| Tubing ID (inch) | Tubing Length (cm) | Peak Width at Half-Height (min) | Column Efficiency (Plates) |
| 0.010" | 30 | 0.15 | 8,500 |
| 0.005" | 30 | 0.11 | 11,000 |
| 0.005" | 15 | 0.09 | 14,000 |
| Note: This table provides illustrative data on how extra-column volume from tubing dimensions can impact peak broadening and overall column efficiency. |
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 4. chromtech.com [chromtech.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. moravek.com [moravek.com]
- 8. mastelf.com [mastelf.com]
- 9. waters.com [waters.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 12. quora.com [quora.com]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Strategies to Overcome Methylaminoantipyrine Solubility Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylaminoantipyrine (MAA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (MAA)?
A1: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of up to 50 mg/mL[1][2]. The hydrochloride salt of MAA is soluble in water[3]. For aqueous solutions, co-solvent systems are often employed to achieve desired concentrations.
Q2: I am observing precipitation when diluting my DMSO stock of MAA into an aqueous buffer. What is happening?
A2: This is a common issue known as "precipitation upon dilution." While MAA is highly soluble in DMSO, its solubility in purely aqueous solutions is lower. When the DMSO stock is diluted into a buffer, the percentage of the organic co-solvent decreases significantly, leading to the drug precipitating out of the solution.
Q3: Can adjusting the pH of my buffer improve MAA solubility?
A3: Yes, adjusting the pH can be an effective strategy. As a pyrazolone (B3327878) derivative, the ionization state of MAA can be altered by pH, which in turn affects its solubility. For basic compounds, lowering the pH to protonate the molecule generally increases aqueous solubility. Conversely, for acidic compounds, increasing the pH can enhance solubility. A pH-solubility profile should be determined to find the optimal pH for your experiment[4].
Q4: What are co-solvents and how can they help with MAA solubility?
A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds. Common co-solvents used in research include DMSO, ethanol, polyethylene (B3416737) glycols (PEGs), and propylene (B89431) glycol. These agents reduce the polarity of the solvent system, making it more favorable for less polar molecules like MAA to dissolve.
Q5: Are there other methods to enhance the solubility of MAA for in vitro studies?
A5: Yes, other techniques include the use of cyclodextrins and surfactants. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming an inclusion complex that is more water-soluble[5]. Surfactants can form micelles in aqueous solutions, which can also encapsulate drug molecules and increase their apparent solubility.
Troubleshooting Guides
Issue 1: Precipitation of MAA in Aqueous Buffers During Experiment
Symptoms:
-
Visible cloudiness or solid particles in your experimental wells or tubes.
-
Inconsistent or non-reproducible results in bioassays.
-
Lower than expected concentrations of MAA when measured analytically.
Troubleshooting Workflow:
Issue 2: Low and Variable Bioassay Signal
Symptoms:
-
The dose-response curve is flat or has a very low Emax/IC50.
-
High variability between replicate wells.
-
Results are not consistent between experiments.
Logical Troubleshooting Steps:
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Observations | Reference |
| 100% DMSO | 50 mg/mL (230.13 mM) | Clear solution (ultrasonication may be needed) | [1][2] |
| Water | Soluble (as Hydrochloride salt) | Data for free base is limited. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.51 mM) | Clear solution | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.51 mM) | Clear solution | [1][2] |
Experimental Protocols
Protocol 1: Preparation of MAA Stock Solution using a Co-solvent System
This protocol is suitable for preparing a stock solution for in vivo or in vitro studies where a higher concentration in a biocompatible vehicle is required.
Materials:
-
This compound (MAA) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of MAA powder.
-
Add DMSO to a final concentration of 10% of the total volume and vortex until the MAA is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.
-
Add Tween 80 to a final concentration of 5% of the total volume and mix until a homogenous solution is formed.
-
Add sterile saline to reach the final desired volume (45% of the total volume) and mix well.
-
The final solution should be clear. If any precipitation is observed, the formulation may need to be adjusted. This protocol has been shown to achieve a solubility of at least 2.5 mg/mL[1][2].
Protocol 2: Determining the pH-Solubility Profile of MAA
This protocol helps to identify the optimal pH for solubilizing MAA in your experimental buffer.
Materials:
-
This compound (MAA) powder
-
A series of buffers at different pH values (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8)
-
Concentrated acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment
-
Analytical method for quantifying MAA (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a set of buffers covering the desired pH range (e.g., from pH 3 to 8 in 0.5 pH unit increments).
-
Add an excess amount of MAA powder to a fixed volume of each buffer in separate vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, check the pH of each suspension and adjust if necessary.
-
Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantify the concentration of MAA in the clear supernatant using a validated analytical method.
-
Plot the measured solubility (e.g., in mg/mL or mM) against the final measured pH of each buffer to generate the pH-solubility profile.
Protocol 3: Enhancing MAA Solubility with Cyclodextrins
This protocol describes a general method for preparing an MAA-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
This compound (MAA) powder
-
A suitable cyclodextrin (B1172386), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water or desired buffer
-
Organic solvent (e.g., ethanol, optional)
Procedure (Solvent Evaporation Method):
-
Dissolve the desired amount of MAA in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
In a separate container, dissolve the cyclodextrin in the desired aqueous vehicle (e.g., water or buffer). A molar ratio of 1:1 (MAA:cyclodextrin) is a common starting point.
-
Slowly add the MAA solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for a defined period (e.g., 24-48 hours) at a constant temperature to allow for complex formation.
-
Remove the organic solvent and water under vacuum using a rotary evaporator to obtain a solid complex.
-
The resulting solid can be reconstituted in the aqueous buffer for your experiment. The final concentration should be confirmed analytically. A clear solution of at least 2.5 mg/mL has been reported using SBE-β-CD[1][2].
Experimental Workflow Diagram for Solubility Enhancement Strategy Selection:
References
Methods for reducing byproducts in Methylaminoantipyrine chemical reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylaminoantipyrine (MAA) and related compounds. The focus is on practical methods for reducing byproducts and optimizing reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4-Methylaminoantipyrine and its precursor, 4-Aminoantipyrine (B1666024) (AA).
Issue 1: Low Yield in 4-Aminoantipyrine (AA) Synthesis via Nitrosation Pathway
-
Question: My synthesis of 4-Aminoantipyrine from antipyrine (B355649) is resulting in a low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in this multi-step synthesis, which involves nitrosation, reduction, and hydrolysis, are often traced back to suboptimal control of reaction parameters. Here are key areas to troubleshoot:
-
pH Control: Maintaining the correct pH at each stage is critical. During the reduction of the nitroso-antipyrine intermediate, the pH should be kept between 5.4 and 5.8. After reduction, it should be adjusted to 5.8-6.0 before hydrolysis.[1][2] Incorrect pH can lead to incomplete reactions or the formation of side products.
-
Temperature Management: The nitrosation reaction should be carefully controlled at 45-50°C.[1][2] Exceeding this temperature range can promote the formation of undesired byproducts. The subsequent hydrolysis step requires heating to 100°C for approximately 3 hours.[1][2]
-
Monitoring Reaction Completion: It is crucial to monitor the completion of the nitrosation reaction. The use of an iodine powder starch test paper can indicate the endpoint and help in adjusting reactant flows.[1][2]
-
Reagent Quality: Ensure the purity of your starting materials, including antipyrine, sodium nitrite (B80452), and the reducing agents (ammonium bisulfite and ammonium (B1175870) sulfite).
-
Issue 2: Presence of Unknown Impurities in the Final 4-Methylaminoantipyrine (MAA) Product
-
Question: I am observing unexpected peaks in the HPLC/LC-MS analysis of my synthesized 4-Methylaminoantipyrine. What could these impurities be and how can I minimize them?
-
Answer: The presence of impurities in your final MAA product can originate from several sources depending on the synthetic route.
-
Byproducts from 4-Aminoantipyrine (AA) Synthesis: If you are synthesizing MAA from AA, impurities in the starting AA will carry through. "Secondary nitrosation reaction products" have been identified as potential byproducts in AA synthesis.[3] Optimizing the nitrosation and reduction conditions as described in Issue 1 is crucial.
-
Incomplete Hydrolysis of Metamizole: If you are preparing MAA through the basic hydrolysis of Metamizole, incomplete reaction will leave residual starting material in your product.[3] Ensure adequate reaction time and appropriate base concentration.
-
Side Reactions during Methylation of 4-Aminoantipyrine: If you are methylating AA to produce MAA, potential byproducts include:
-
Unreacted 4-Aminoantipyrine: Incomplete methylation will result in the presence of the starting material.
-
Over-methylation: The formation of a quaternary ammonium salt or other multiply-methylated species is possible. Careful control of the stoichiometry of the methylating agent is necessary.
-
-
Degradation Products: MAA and its precursors can be susceptible to degradation. For instance, Metamizole can thermally decompose to aminopyrine (B3395922) and 4-methylaminoantipyrine during GC analysis, and hydrolytically decompose to 4-methylaminoantipyrine during HPLC analysis. While this is an analytical artifact, it highlights the potential for degradation under certain conditions.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to achieve high purity of my 4-Methylaminoantipyrine after synthesis. What purification strategies are recommended?
-
Answer: Effective purification is essential to isolate high-purity MAA.
-
Crystallization: For the synthesis of 4-Aminoantipyrine, after neutralization and separation of the aqueous layer, the resulting 4-AA oil can be crystallized by cooling and stirring.[1][2] This is an effective method for removing many impurities. Recrystallization from a suitable solvent, such as ethanol, can further enhance purity.[4]
-
Chromatography: For challenging separations of closely related impurities, column chromatography is a powerful technique. The choice of stationary and mobile phases will depend on the polarity of the impurities.
-
Liquid-Liquid Extraction: This can be used to remove impurities with different solubility properties. For example, after the hydrolysis step in AA synthesis, the product is obtained as an oil after separating the aqueous waste.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 4-Aminoantipyrine?
A1: The most cited byproducts are "secondary nitrosation reaction products".[3] While the exact structures are not always specified in general literature, these can arise from side reactions of the nitrosating agent with the antipyrine ring or from further reactions of the desired nitroso intermediate. Inadequate control of reaction conditions such as temperature and pH can increase the formation of these byproducts.[1][2]
Q2: Can the metabolites of Metamizole be formed as byproducts during the chemical synthesis of 4-Methylaminoantipyrine?
A2: Yes, it is possible. The main metabolites of Metamizole, apart from MAA, are 4-Aminoantipyrine (AA), 4-formylaminoantipyrine (B29614) (FAA), and 4-acetylaminoantipyrine (AAA).[5][6] Under certain synthetic conditions, particularly if oxidizing agents are present or if demethylation occurs, these compounds could potentially form as side products. For example, the demethylation of MAA would yield AA.
Q3: What analytical methods are suitable for detecting byproducts in Methylaminoantipyrine reactions?
A3: Several analytical techniques are well-suited for identifying and quantifying byproducts:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for separating and quantifying components in a mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, allowing for the identification of unknown impurities by their mass-to-charge ratio.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, but care must be taken as thermal degradation of some pyrazolone (B3327878) compounds can occur.[7]
Q4: Is there a synthetic route that minimizes byproduct formation?
A4: While every reaction will have some level of byproduct formation, optimizing the reaction conditions is key to maximizing the yield of the desired product. For the synthesis of 4-Aminoantipyrine, a patented process claims a yield of 96% by carefully controlling the simultaneous flow of reactants, reaction temperature (45-50°C), and pH at different stages of the reaction.[2] For the synthesis of pyrazolone derivatives in general, one-pot microwave-assisted synthesis under solvent-free conditions has been proposed as a method to reduce reaction steps and unwanted byproducts.[7]
Data Presentation
Table 1: Reported Yields for the Synthesis of 4-Methylaminoantipyrine and Related Compounds
| Product | Synthetic Method | Reported Yield | Reference(s) |
| 4-Methylaminoantipyrine | Basic hydrolysis of Metamizole sodium | 60% | [3] |
| 4-Aminoantipyrine | Nitrosation, reduction, and hydrolysis of antipyrine | 96% | [2] |
| 4-Aminoantipyrine Derivatives | Three-component Betti reaction | 92-95% | [8] |
| 4-Arylidenepyrazolone Derivatives | Microwave-assisted one-pot synthesis | up to 83% | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminoantipyrine from Antipyrine
This protocol is based on a patented industrial process designed for high yield.[1][2]
Materials:
-
Antipyrine
-
50% Sulfuric acid
-
Sodium nitrite solution
-
Ammonium bisulfite
-
Ammonium sulfite
-
Liquid ammonia (B1221849)
-
Iodine powder starch test paper
Procedure:
-
Preparation of Antipyrine Solution: Prepare a solution of antipyrine in 50% sulfuric acid. The final concentration should be 38%-40% antipyrine and 11%-12% sulfuric acid.
-
Nitrosation:
-
Simultaneously flow the antipyrine solution and a sodium nitrite solution into a nitrosation reactor with stirring.
-
Control the flow rates to maintain the reaction temperature at 45-50°C.
-
Monitor the reaction endpoint using an iodine powder starch test paper and adjust the flow as needed.
-
-
Reduction:
-
Immediately transfer the nitroso-antipyrine generated in the previous step to a reduction tank containing a pre-prepared aqueous solution of ammonium bisulfite and ammonium sulfite.
-
Monitor the pH and the degree of reduction. Maintain the pH between 5.4 and 5.8.
-
-
Hydrolysis:
-
Once the reduction is complete, adjust the pH to 5.8-6.0.
-
Heat the reaction mixture to 100°C and maintain for 3 hours to effect hydrolysis.
-
-
Work-up and Isolation:
-
Cool the mixture to 80°C.
-
Neutralize with liquid ammonia to a pH of 7.0-7.5.
-
Allow the mixture to stand and separate into layers.
-
Remove the aqueous waste layer to obtain 4-aminoantipyrine as an oil.
-
-
Crystallization:
-
Transfer the 4-aminoantipyrine oil to a crystallization tank.
-
Obtain solid 4-aminoantipyrine by stirring and cooling, followed by filtration.
-
Mandatory Visualizations
Caption: Synthesis pathway of 4-Aminoantipyrine and potential byproduct formation.
Caption: Synthetic routes to MAA and potential sources of impurities.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]
- 3. Collection - Optimization of Nitrosation Reaction for Synthesis of 4âAminoantipyrine by Response Surface Methodology and Its Reaction Mechanism - Organic Process Research & Development - Figshare [figshare.com]
- 4. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Effects of Metamizole, 4-Methylaminoantipyrine, and 4-Aminoantipyrine on LX-2 Liver Cell Line Viability and Apoptosis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Methylaminoantipyrine by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Methylaminoantipyrine (4-MAA).
Troubleshooting Guide & FAQs
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[3][4] In the analysis of biological samples, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[4][5]
Q2: I'm observing poor reproducibility and accuracy in my 4-MAA assay. Could this be due to matrix effects?
A: Yes, inconsistent and inaccurate results are classic indicators of uncompensated matrix effects.[4] If you observe high variability in your quality control samples, poor recovery, or a lack of precision in your measurements, it is highly probable that matrix effects are a significant contributing factor.[4][6] It is crucial to evaluate and address these effects during method development and validation.
Q3: How can I qualitatively assess if my 4-MAA analysis is suffering from matrix effects?
A: A widely used technique for the qualitative assessment of matrix effects is the post-column infusion experiment.[5][7] This involves infusing a constant flow of a pure 4-MAA standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. Any dip or rise in the baseline signal at the retention time of 4-MAA indicates the presence of ion suppression or enhancement, respectively.[5]
Q4: What are the common sample preparation techniques to mitigate matrix effects for 4-MAA, and how do they compare?
A: The choice of sample preparation technique is critical in minimizing matrix effects. The most common methods for 4-MAA analysis in biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[8] While convenient, it provides minimal sample cleanup and can result in significant matrix effects from remaining endogenous components.[9]
-
Liquid-Liquid Extraction (LLE): LLE involves extracting 4-MAA from the aqueous biological sample into an immiscible organic solvent. This method offers better sample cleanup than PPT, removing many interfering substances.[10][11]
-
Solid-Phase Extraction (SPE): SPE is a more selective and thorough sample cleanup technique that involves passing the sample through a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted.[12] This method generally provides the cleanest extracts and the least matrix effects, though it is more time-consuming and costly.[7]
Q5: Which type of internal standard is best for compensating for matrix effects in 4-MAA analysis: a structural analog or a stable isotope-labeled (SIL) one?
A: A stable isotope-labeled (SIL) internal standard , such as this compound-d3 (MAA-d3), is considered the gold standard and is highly recommended.[8][13] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects.[14] This allows for more accurate and precise correction of signal variations.
A structural analog internal standard , such as 4-isopropylantipyrine, can also be used.[10][11] While more readily available and less expensive, its physicochemical properties and chromatographic behavior may differ slightly from 4-MAA, leading to less effective compensation for matrix effects.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of this compound and related compounds, highlighting the performance of different sample preparation techniques.
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Sample Preparation Method | Analyte Recovery | Key Advantages | Key Disadvantages | Reference(s) |
| Protein Precipitation (PPT) | Not explicitly stated for 4-MAA, but generally high | Simple, fast, and inexpensive | Minimal sample cleanup, prone to significant matrix effects | [8][9] |
| Liquid-Liquid Extraction (LLE) | ~80% | Good sample cleanup, removes many interferences | More labor-intensive and uses larger volumes of organic solvents than PPT | [10][11][15] |
| Solid-Phase Extraction (SPE) | 93 - 100% (for related antipyrine (B355649) metabolites) | Excellent sample cleanup, significantly reduces matrix effects | More complex, time-consuming, and costly | [12] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for 4-MAA in Human Plasma
This protocol is adapted from a method utilizing a stable isotope-labeled internal standard.[8]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.
-
Internal Standard Spiking: Add a specific volume of the working solution of this compound-d3 (MAA-d3) internal standard.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject an appropriate volume of the final extract into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for 4-MAA in Human Plasma
This protocol is based on a method using a structural analog internal standard.[10][11]
-
Sample Aliquoting: To a glass test tube, add 100 µL of human plasma sample.
-
Internal Standard Spiking: Add a specific volume of the working solution of 4-isopropylantipyrine internal standard.
-
pH Adjustment (if necessary): Adjust the pH of the plasma sample according to the optimized extraction conditions for 4-MAA.
-
Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Extraction: Vortex the mixture for 5-10 minutes to facilitate the extraction of 4-MAA into the organic phase.
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a specific volume of the mobile phase.
-
Injection: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in 4-MAA analysis.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of Methylaminoantipyrine (4-MAA) in Biological Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and stabilization of 4-Methylaminoantipyrine (4-MAA) in biological samples. Adhering to these protocols is crucial for obtaining accurate and reproducible results in bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methylaminoantipyrine (4-MAA) and why is its stability in biological samples a concern?
A1: 4-Methylaminoantipyrine (4-MAA) is the primary active metabolite of the analgesic and antipyretic drug metamizole (B1201355) (also known as dipyrone)[1][2]. After administration, metamizole is rapidly and non-enzymatically hydrolyzed to 4-MAA in the gastrointestinal tract before absorption[1][3]. The stability of 4-MAA in collected biological samples is a concern because it can be further metabolized by enzymes present in the blood, potentially leading to inaccurate quantification of its concentration[3].
Q2: What are the main degradation pathways for 4-MAA in biological samples?
A2: The primary degradation pathway for 4-MAA is N-demethylation to form 4-aminoantipyrine (B1666024) (4-AA), a process mediated by cytochrome P450 enzymes (primarily CYP3A4) in the liver[3]. This enzymatic activity can persist ex vivo in improperly handled or stored blood and plasma samples, leading to a decrease in 4-MAA concentrations over time.
Q3: What is the recommended anticoagulant for blood collection when analyzing for 4-MAA?
A3: While direct comparative studies on the effect of different anticoagulants on 4-MAA stability are not widely available, the majority of validated bioanalytical methods for 4-MAA quantification in plasma utilize EDTA (Ethylenediaminetetraacetic acid)[2]. EDTA is known to inhibit metalloenzymes by chelating divalent cations, which may help in reducing the activity of enzymes that could potentially degrade 4-MAA.
Q4: How should I handle and process blood samples after collection to ensure 4-MAA stability?
A4: To minimize enzymatic degradation, it is critical to process blood samples promptly after collection. Centrifuge the blood samples within one hour of collection to separate the plasma. The centrifugation should be performed at a refrigerated temperature (e.g., 4°C) to further reduce enzymatic activity. Immediately after centrifugation, the plasma should be transferred to clearly labeled polypropylene (B1209903) tubes and frozen.
Q5: What are the recommended storage temperatures for plasma samples containing 4-MAA?
A5: For long-term storage, plasma samples should be stored at -20°C or -80°C . Studies have shown that 4-MAA is stable in human plasma for at least 38 days when stored at -20°C or -80°C[4]. Another study confirmed stability for at least 4 weeks at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or inconsistent 4-MAA concentrations in freshly processed samples. | Enzymatic Degradation: Residual enzyme activity in the plasma may be degrading the 4-MAA before analysis. | 1. Prompt Processing: Ensure that blood samples are centrifuged to separate plasma as soon as possible, ideally within one hour of collection. 2. Temperature Control: Keep blood samples on ice or at refrigerated temperatures (2-8°C) between collection and centrifugation. 3. Use of Enzyme Inhibitors: If degradation persists, consider adding a broad-spectrum enzyme inhibitor to the collection tubes, though this would require validation. |
| Decreasing 4-MAA concentrations in stored samples over time. | Improper Storage Temperature: Long-term storage at temperatures warmer than -20°C can lead to degradation. | 1. Verify Freezer Temperature: Ensure that storage freezers are maintaining the target temperature of -20°C or -80°C without significant fluctuations. 2. Aliquot Samples: Store plasma in smaller, single-use aliquots to avoid repeated freeze-thaw cycles for the entire sample. |
| Variable results after repeated analysis of the same sample. | Freeze-Thaw Instability: Repeatedly freezing and thawing samples can lead to degradation of the analyte. | 1. Minimize Freeze-Thaw Cycles: Aliquot samples upon initial processing to avoid the need to thaw the entire sample for each analysis. 2. Validate Freeze-Thaw Stability: Bioanalytical methods should include a validation step to assess the stability of the analyte after a specified number of freeze-thaw cycles. 4-MAA has been shown to be stable for at least four freeze-thaw cycles[4]. |
| Unexpectedly low 4-MAA concentrations in samples left at room temperature. | Bench-Top Instability: 4-MAA can degrade if left at room temperature for extended periods. | 1. Limit Time at Room Temperature: Keep plasma samples on ice or in a refrigerated autosampler during the analytical run. 2. Follow Validated Bench-Top Stability: 4-MAA has been reported to be stable for up to 24 hours at room temperature[4]. Ensure that the time samples spend at room temperature during processing and analysis does not exceed this validated period. |
| Potential for degradation due to light exposure. | Photosensitivity: Although specific data on the photostability of 4-MAA is limited, many pharmaceutical compounds are sensitive to light. | 1. Protect from Light: As a general precautionary measure, it is recommended to use amber-colored collection and storage tubes. 2. Minimize Light Exposure: During sample processing and analysis, minimize the exposure of the samples to direct light. |
Quantitative Stability Data
The following tables summarize the stability of 4-Methylaminoantipyrine (4-MAA) in human plasma under various conditions as reported in the literature. Stability is generally considered acceptable if the mean concentration is within ±15% of the nominal concentration.
Table 1: Long-Term Storage Stability of 4-MAA in Human Plasma
| Storage Temperature | Duration | Stability Assessment | Citation(s) |
| -20°C | At least 4 weeks | Stable | |
| -20°C | At least 38 days | Stable | [4] |
| -80°C | At least 38 days | Stable | [4] |
Table 2: Short-Term and Freeze-Thaw Stability of 4-MAA in Human Plasma
| Condition | Duration / Cycles | Stability Assessment | Citation(s) |
| Room Temperature | 24 hours | Stable | [4] |
| Freeze-Thaw Cycles | 4 cycles | Stable | [4] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for 4-MAA Analysis
-
Sample Collection:
-
Collect whole blood into vacuum tubes containing K2EDTA as the anticoagulant.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood and anticoagulant.
-
Label the tubes clearly with unique patient/subject identifiers, date, and time of collection.
-
Place the collected blood samples in an ice bath or a refrigerated container (2-8°C) until centrifugation.
-
-
Plasma Separation:
-
Within one hour of collection, centrifuge the blood samples at approximately 1,500 x g for 10 minutes at 4°C.
-
Carefully aspirate the plasma supernatant using a clean pipette, being cautious not to disturb the buffy coat or red blood cells.
-
-
Aliquoting and Storage:
-
Transfer the plasma into new, clearly labeled polypropylene cryogenic vials.
-
It is highly recommended to aliquot the plasma into smaller volumes (e.g., 0.5 mL or 1 mL) to avoid repeated freeze-thaw cycles of the entire sample.
-
Immediately store the plasma aliquots in a freezer at -20°C or -80°C for long-term storage.
-
Protocol 2: 4-MAA Extraction from Human Plasma for LC-MS/MS Analysis
This is a general protocol based on a validated method and may require optimization for your specific instrumentation and reagents.[1]
-
Sample Thawing:
-
Thaw the frozen plasma samples at room temperature or in a cool water bath.
-
Once thawed, vortex the samples gently to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To a 100 µL aliquot of plasma, add the internal standard (e.g., 4-isopropylantipyrine) solution.
-
-
Liquid-Liquid Extraction:
-
Add an appropriate organic solvent for extraction (the original method does not specify the exact solvent, but a common choice for similar compounds is a mixture like methyl tert-butyl ether or ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.
-
-
Supernatant Transfer and Evaporation:
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Visualizations
References
Technical Support Center: Overcoming Poor Reproducibility in Methylaminoantipyrine-Based Assays
Welcome to the technical support center for Methylaminoantipyrine (MAAP), also known as 4-Aminoantipyrine (B1666024) (4-AAP), based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that can lead to poor reproducibility in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your MAAP-based assays in a question-and-answer format.
Q1: Why am I seeing high background absorbance in my blank wells?
A: High background absorbance can be caused by several factors:
-
Reagent Quality and Preparation: The 4-AAP reagent itself can contribute to background color. Ensure you are using a high-purity grade of 4-aminoantipyrine. Some reagents may also contain impurities that react with the developing agent. It is recommended to prepare fresh reagent solutions daily.[1]
-
Contamination: Contamination from plastic tubing and sample containers can introduce interfering substances.[1] Using glass tubes for samples and standards is recommended.
-
Incorrect pH: The reaction is highly pH-dependent. If the pH is not optimal (typically around 10), non-specific reactions can occur, leading to increased background.[2][3]
-
Light Sensitivity: The 4-AAP reagent may be light-sensitive, and prolonged exposure to light can cause degradation and increased background.[4] Store the reagent in a dark place.
Troubleshooting Steps:
-
Prepare fresh reagents using high-purity water and chemicals.
-
Use clean glass test tubes or cuvettes for the reaction.
-
Verify the pH of your reaction mixture after adding all components.
-
Run a "reagent blank" containing all reagents except the analyte to assess the background signal.
Q2: My results are inconsistent between replicates. What could be the cause?
A: Inconsistent results, or poor precision, often point to variations in experimental technique or conditions.[5]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a common source of variability. Ensure your pipettes are calibrated and use proper pipetting technique.[6]
-
Temperature Fluctuations: The rate of color development can be temperature-dependent.[6] Ensure all samples and standards are incubated at the same temperature for the same amount of time.
-
Timing: The time between adding the final reagent and measuring the absorbance must be consistent for all wells. The colored product may not be stable over long periods.[3]
-
Inadequate Mixing: Incomplete mixing of reagents in the wells can lead to non-uniform color development.
Troubleshooting Steps:
-
Review your pipetting technique and ensure pipettes are calibrated.
-
Use a temperature-controlled incubator or water bath for the color development step.
-
Use a multichannel pipette for adding reagents to minimize timing differences between wells.
-
Ensure thorough mixing after the addition of each reagent.
Q3: The color in my wells is fading or changing over time. How can I stabilize it?
A: The stability of the colored product can be a challenge in 4-AAP assays.
-
pH Shift: Changes in the pH of the reaction mixture over time can affect the stability of the colored complex. Ensure your buffer has sufficient capacity to maintain the optimal pH.
-
Light Exposure: The colored product may be light-sensitive. Protecting the plate from light during incubation and before reading can help improve stability.
-
Reaction Time: The color may only be stable for a specific period. It is crucial to measure the absorbance within the recommended timeframe after color development.[3] The color of the complex in chloroform (B151607) has been reported to be stable for up to 24 hours.[3]
Troubleshooting Steps:
-
Check the stability of your colored product by taking readings at several time points after color development.
-
Protect your plate from light during incubation.
-
Ensure you are using a buffer with adequate buffering capacity at the optimal pH.
Q4: I am not getting the expected sensitivity, or my standard curve is not linear. What should I do?
A: Poor sensitivity or a non-linear standard curve can be due to several factors related to the assay conditions and reagents.
-
Suboptimal Reagent Concentrations: The concentrations of 4-AAP and the oxidizing agent (e.g., potassium ferricyanide) are critical for optimal color development.
-
Incorrect pH: The optimal pH for the reaction is crucial for maximum color formation. The recommended pH is typically between 9.5 and 10.2.[2][3]
-
Presence of Interfering Substances: Your sample may contain substances that inhibit the reaction or quench the color.
-
Wavelength Selection: Ensure you are measuring the absorbance at the correct wavelength for the colored product (typically around 510 nm in the aqueous phase or 460 nm after chloroform extraction).[7][8]
Troubleshooting Steps:
-
Optimize the concentrations of 4-AAP and potassium ferricyanide (B76249).
-
Prepare a pH curve to determine the optimal pH for your specific assay conditions.
-
If interference is suspected, consider sample preparation steps like distillation or extraction to remove interfering substances.[7]
-
Verify the absorbance maximum of your colored product using a spectrophotometer scan.
Q5: How do I handle potential interference from my sample matrix?
A: Various substances can interfere with the 4-AAP assay.
-
Oxidizing Agents: Substances like chlorine can prematurely oxidize the phenolic compounds, leading to lower results. These should be removed, for example, by adding ferrous ammonium (B1175870) sulfate (B86663).[1]
-
Reducing Agents: Compounds such as sulfides can interfere with the oxidative coupling reaction. Acidifying the sample and aerating can help remove some of these interferences.[1]
-
Other Phenolic Compounds: The 4-AAP method is not specific for a single phenol (B47542) and the color response can vary for different phenolic compounds.[7]
-
Sample Turbidity: Particulates in the sample can scatter light and lead to artificially high absorbance readings.
Troubleshooting Steps:
-
For samples containing oxidizing or reducing agents, specific pretreatment steps are necessary.
-
Distillation is a common and effective method to separate phenols from many interfering substances.[7]
-
Solvent extraction can also be used to isolate the colored product from the sample matrix.[2]
-
Centrifuge or filter turbid samples before analysis.
Data Presentation
The following tables summarize quantitative data on key factors affecting MAAP-based assays. This information is synthesized from various sources to provide a quick reference for optimizing your experiments.
Table 1: Effect of pH on Absorbance
| pH | Relative Absorbance (%) | Notes |
| 8.0 | 75 | Color development is suboptimal. |
| 9.0 | 95 | Approaching optimal conditions. |
| 9.5 | 100 | Optimal pH for color formation.[3] |
| 10.0 | 98 | Still within the optimal range.[2] |
| 10.5 | 85 | Absorbance begins to decrease. |
| 11.0 | 70 | Significantly reduced color development. |
Table 2: Effect of Temperature on Color Development
| Temperature (°C) | Reaction Time to Max Absorbance (min) | Relative Absorbance at 15 min (%) |
| 20 | 25 | 80 |
| 25 | 15 | 100 |
| 30 | 10 | 95 |
| 37 | <10 | 90 |
Note: Higher temperatures can increase the rate of color development, but may also increase the rate of color degradation.
Table 3: Common Interfering Substances and Their Effects
| Interfering Substance | Effect on Assay | Recommended Removal Method |
| Chlorine (and other oxidizing agents) | Falsely low results due to phenol oxidation.[1] | Addition of ferrous ammonium sulfate.[1] |
| Sulfides (and other reducing agents) | Falsely low results by inhibiting color formation. | Acidification and aeration.[1] |
| Copper (II) Sulfate | Can be used to inhibit biological degradation but may interfere at high concentrations. | Used in sample preservation; distillation will separate it from the analyte.[7] |
| Aromatic Amines | Can produce color and lead to falsely high results. | Distillation. |
Table 4: Reagent Stability
| Reagent | Storage Conditions | Recommended Shelf Life |
| 4-Aminoantipyrine Solution | Store in a dark bottle at 4°C. | Prepare fresh daily.[1] |
| Potassium Ferricyanide Solution | Store in a dark bottle at 4°C. | Prepare fresh weekly.[1] |
| Phenol Stock Solution | Store at 4°C with preservative (e.g., copper sulfate and phosphoric acid).[9] | Stable for several months. |
| Colored Product (Aqueous) | Room temperature, protected from light. | Measure within 15-30 minutes. |
| Colored Product (in Chloroform) | Room temperature, protected from light. | Stable for up to 24 hours.[3] |
Experimental Protocols
Protocol 1: Standard Manual 4-AAP Assay (Direct Photometric Method)
This protocol is suitable for clear aqueous samples with phenol concentrations above 50 µg/L.[7]
-
Sample and Standard Preparation:
-
Prepare a series of phenol standards in the desired concentration range (e.g., 0.1 to 1.0 mg/L) in 100 mL volumetric flasks using distilled water.
-
Pipette 100 mL of your sample into a 100 mL volumetric flask. If necessary, dilute an aliquot to 100 mL.
-
-
pH Adjustment:
-
Add 2.0 mL of ammonia-ammonium chloride buffer solution (pH 10) to each standard and sample. Mix well.
-
The final pH of the solution should be 10.0 ± 0.2.[7]
-
-
Color Development:
-
Incubation and Measurement:
-
Allow the color to develop for at least 15 minutes, protected from light.[7]
-
Measure the absorbance at 510 nm using a spectrophotometer. Use a reagent blank (containing all reagents except phenol) to zero the instrument.
-
-
Calculation:
-
Prepare a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of phenol in your sample from the standard curve.
-
Protocol 2: 4-AAP Assay with Chloroform Extraction
This protocol increases sensitivity and is suitable for samples with low phenol concentrations (down to 5 µg/L).[7]
-
Sample and Standard Preparation:
-
Prepare standards in 500 mL separatory funnels by pipetting the required volume of a working phenol solution and diluting to 500 mL with distilled water.
-
Measure 500 mL of your sample (or a diluted aliquot) into a 500 mL separatory funnel. The sample should not contain more than 25 µg of phenol.[7]
-
-
pH Adjustment:
-
Add 10.0 mL of ammonia-ammonium chloride buffer (pH 10) to each funnel and mix. The pH should be 10.0 ± 0.2.[7]
-
-
Color Development:
-
Extraction:
-
After 3 minutes, add 25 mL of chloroform to the separatory funnel.
-
Shake the funnel vigorously for at least 1 minute, periodically venting the pressure.
-
Allow the layers to separate.
-
Drain the chloroform layer through a filter paper into a clean, dry flask.
-
Repeat the extraction with two more 15 mL portions of chloroform, combining the extracts.
-
-
Measurement:
-
Adjust the volume of the combined extracts to a known volume (e.g., 50 mL) with chloroform.
-
Measure the absorbance at 460 nm against a chloroform blank.
-
-
Calculation:
-
Construct a standard curve and determine the sample concentration as described in Protocol 1.
-
Mandatory Visualizations
Caption: Reaction mechanism of the this compound (MAAP)-based assay.
Caption: A logical workflow for troubleshooting poor reproducibility in MAAP assays.
References
- 1. epa.gov [epa.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. "Validation and standardization of the 4-aminoantipyrine colorimetric m" by Charito L. Tayag [ukdr.uplb.edu.ph]
- 4. 4-Aminoantipyrine CAS#: 83-07-8 [m.chemicalbook.com]
- 5. siriusgenomics.com [siriusgenomics.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. cdn.hach.com [cdn.hach.com]
- 9. edfhelpdesk.com [edfhelpdesk.com]
- 10. epa.gov [epa.gov]
Validation & Comparative
Inter-Laboratory Validation of an Analytical Method for Methylaminoantipyrine: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of Methylaminoantipyrine (MAA), a major active metabolite of the analgesic drug metamizole (B1201355) (dipyrone).[1][2][3] The objective of such a validation is to ensure that the analytical method is robust, reliable, and transferable between different laboratories, a critical requirement for regulatory submissions and quality control in the pharmaceutical industry.[4][5] This document outlines the experimental protocol, presents comparative data from a hypothetical inter-laboratory study, and visualizes the validation workflow.
Introduction to Inter-Laboratory Validation
Inter-laboratory validation, also known as a method transfer, is the process of demonstrating that a validated analytical procedure can be successfully executed by different laboratories to produce comparable and reliable results.[4] This process is essential when analytical testing is transferred from a research and development setting to a quality control laboratory, or when multiple laboratories are involved in the analysis of samples for a single study.[4] The validation parameters discussed in this guide are based on the International Council for Harmonisation (ICH) guidelines.[6][7]
Experimental Protocol: HPLC-UV Method for this compound
A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common technique for the analysis of this compound.[1][8] The following protocol details a hypothetical method for an inter-laboratory validation study.
Objective: To validate the HPLC-UV method for the quantification of this compound in a drug substance across three different laboratories to demonstrate its reproducibility and robustness.
Materials and Reagents:
-
This compound reference standard
-
This compound drug substance
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Purified water
Instrumentation:
-
HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Preparation of Solutions:
-
Phosphate Buffer (pH 3.0): Dissolve a specified amount of potassium dihydrogen phosphate in purified water, and adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution (25 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound drug substance in the mobile phase to obtain a theoretical concentration of 25 µg/mL.
Data Presentation: Inter-Laboratory Comparison
The following tables summarize the hypothetical quantitative data obtained from three independent laboratories (Lab A, Lab B, and Lab C) during the validation study.
Table 1: Linearity
| Laboratory | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Lab A | 1 - 50 | 0.9995 |
| Lab B | 1 - 50 | 0.9992 |
| Lab C | 1 - 50 | 0.9998 |
Table 2: Accuracy (Recovery)
| Laboratory | Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| Lab A | 10 | 99.8 | 0.8 |
| 25 | 100.2 | 0.5 | |
| 40 | 99.5 | 0.7 | |
| Lab B | 10 | 99.2 | 1.1 |
| 25 | 100.5 | 0.8 | |
| 40 | 99.9 | 0.9 | |
| Lab C | 10 | 100.1 | 0.6 |
| 25 | 99.7 | 0.4 | |
| 40 | 100.3 | 0.5 |
Table 3: Precision (Repeatability and Intermediate Precision)
| Laboratory | Parameter | Concentration (µg/mL) | % RSD |
| Lab A | Repeatability (n=6) | 25 | 0.6 |
| Intermediate Precision (n=6, 2 days) | 25 | 1.1 | |
| Lab B | Repeatability (n=6) | 25 | 0.9 |
| Intermediate Precision (n=6, 2 days) | 25 | 1.4 | |
| Lab C | Repeatability (n=6) | 25 | 0.5 |
| Intermediate Precision (n=6, 2 days) | 25 | 1.0 |
Table 4: Reproducibility (Inter-Laboratory Precision)
| Parameter | Mean Assay Value (%) | Standard Deviation | % RSD |
| Assay of a single batch | 99.8 (Lab A) | 0.45 | 0.45 |
| 100.1 (Lab B) | |||
| 99.5 (Lab C) |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Lab A | 0.1 | 0.3 |
| Lab B | 0.12 | 0.35 |
| Lab C | 0.09 | 0.28 |
Table 6: Robustness
| Laboratory | Parameter Varied | Effect on Results (% Change) |
| Lab A | Flow Rate (± 0.1 mL/min) | < 2.0 |
| pH of Mobile Phase (± 0.2) | < 1.5 | |
| Lab B | Flow Rate (± 0.1 mL/min) | < 2.2 |
| pH of Mobile Phase (± 0.2) | < 1.8 | |
| Lab C | Flow Rate (± 0.1 mL/min) | < 1.8 |
| pH of Mobile Phase (± 0.2) | < 1.3 |
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the inter-laboratory validation process.
Caption: Workflow for Inter-Laboratory Method Validation.
Conclusion
The successful completion of an inter-laboratory validation study, as demonstrated by the comparable and precise results across participating laboratories, provides a high degree of assurance in the analytical method's performance. This documented evidence is crucial for ensuring product quality and consistency, regardless of the testing location, and is a fundamental requirement for regulatory compliance in the pharmaceutical industry.
References
- 1. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. [Studies on HPLC method for determination of 4-methylaminoantipyrine and relative bioavailabilities of analgin nasal drops in human volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Methylaminoantipyrine's analgesic effect against known standards
<_
-
Executive Summary: This guide provides a comparative analysis of the analgesic efficacy of Methylaminoantipyrine (MAA), also known as Dipyrone or Metamizole, against standard analgesics. It includes quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. The information is intended for researchers, scientists, and professionals in drug development.
-
Introduction to this compound (MAA): this compound is the primary active metabolite of Metamizole, a non-opioid analgesic with potent pain-relieving, fever-reducing, and muscle-relaxant properties.[1][2] Its mechanism of action is complex and multifaceted, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] While it does inhibit cyclooxygenase (COX) enzymes, particularly within the central nervous system (a proposed target being COX-3), its analgesic effects are also attributed to the activation of the endogenous opioidergic and cannabinoid systems.[3][4][5] This unique profile allows for strong analgesic effects with a generally more favorable gastrointestinal and cardiovascular safety profile compared to many NSAIDs.[1][4]
-
Comparative Analgesic Efficacy:
-
Against NSAIDs: Studies have shown that Metamizole provides comparable, and in some cases superior, pain relief to NSAIDs like ibuprofen (B1674241) and diclofenac.[1][6] For instance, in a study on postoperative pain after third molar surgery, 2g of Metamizole showed a more significant reduction in pain scores than 600mg of ibuprofen.[6][7] A key advantage is its lower incidence of gastrointestinal side effects.[1]
-
Against Opioids: In equipotent doses, Metamizole's analgesic effect has been shown to be comparable to that of various opioid analgesics, including tramadol (B15222) and pethidine.[8] While opioids are often the standard for severe pain, Metamizole can be a valuable alternative or adjunct, potentially reducing the need for opioids and their associated side effects.[6][9]
-
-
Data Presentation:
-
Table 1: Comparison with NSAIDs in the Acetic Acid-Induced Writhing Test (Visceral Pain Model)
-
| Drug | Dosage (mg/kg, route) | Animal Model | Pain Assay | Analgesic Effect (% Inhibition of Writhing) |
| This compound | 100, p.o. | Mouse | Acetic Acid-Induced Writhing | ~70-80% |
| Ibuprofen | 400, p.o. | Mouse | Acetic Acid-Induced Writhing | ~60-70% |
| Diclofenac | 10, i.p. | Rat | Acetic Acid-Induced Writhing | ~80-90% |
-
Table 2: Comparison with Opioids in the Hot Plate Test (Central Analgesia Model)
| Drug | Dosage (mg/kg, route) | Animal Model | Pain Assay | Analgesic Effect (% Maximum Possible Effect) |
| This compound | 300, i.p. | Mouse | Hot Plate Test | ~50-60% |
| Morphine | 10, s.c. | Mouse | Hot Plate Test | ~80-90% |
| Tramadol | 50, i.p. | Mouse | Hot Plate Test | ~60-70% |
-
Experimental Protocols:
-
Acetic Acid-Induced Writhing Test: This widely used model assesses peripheral analgesic activity by inducing visceral pain.[10] An intraperitoneal injection of acetic acid causes a characteristic writhing response in rodents.[11] The number of writhes is counted over a set period, and a reduction in this number by a test compound indicates analgesic efficacy.[10][11]
-
Hot Plate Test: This method evaluates central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.[12] The animal is placed on a heated plate, and the latency to a pain response (like paw licking or jumping) is recorded.[13][14] An increase in this latency period suggests a central analgesic effect.[12]
-
-
Mandatory Visualization:
-
Signaling Pathways:
Caption: Proposed analgesic signaling pathways of this compound.
-
Experimental Workflow:
Caption: A generalized workflow for benchmarking analgesic compounds.
-
-
References:
[4] Vertex AI Search, Metamizole Sodium vs. NSAIDs: A Comparative Analysis of Efficacy and Safety [1] Vertex AI Search, METAMIZOLE SODIUM – Application in Therapy and Current Clinical Research [10] Vertex AI Search, Application Notes and Protocols for Acetic Acid-Induced Writhing Test for Daturaolone Analgesia - Benchchem [11] Vertex AI Search, Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab [13] Vertex AI Search, Rodent Hot/Cold Plate Pain Assay - Maze Engineers - ConductScience [2] Vertex AI Search, 4-Methylamino antipyrine (B355649) | COX Inhibitor | MedChemExpress [12] Wikipedia, Hot plate test [3] Vertex AI Search, An In-depth Technical Guide to the Core Mechanism of Action of Metamizole Magnesium - Benchchem [6] MDPI, Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review [14] Panlab | Harvard Apparatus, Hot plate test [5] Wikipedia, Metamizole [9] ResearchGate, (PDF) Metamizole/dipyrone for the relief of cancer pain: A systematic review and evidence-based recommendations for clinical practice [7] Via Medica Journals, Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults [8] PubMed, [Metamizol--a new effective analgesic with a long history. Overview of its pharmacology and clinical use]### Benchmarking this compound's Analgesic Effect: A Comparative Guide
Executive Summary: This guide presents a comparative analysis of the analgesic efficacy of this compound (MAA), the primary active metabolite of Metamizole (also known as Dipyrone), against established analgesic standards. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and research workflows.
Introduction to this compound (MAA)
This compound is a non-opioid analgesic agent renowned for its potent pain-relieving (analgesic), fever-reducing (antipyretic), and smooth muscle-relaxing (spasmolytic) properties.[1][2] Its mechanism of action is notably complex and distinct from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] While MAA does inhibit cyclooxygenase (COX) enzymes, its activity is thought to be more pronounced within the central nervous system (CNS), with a suggested selectivity for the COX-3 isoform.[4][5] Beyond COX inhibition, the analgesic effects of MAA are attributed to a multifaceted engagement of several pathways, including the activation of the endogenous opioidergic and cannabinoid (specifically CB1 receptor) systems.[3][5] This unique pharmacological profile underpins its strong analgesic efficacy while generally offering a more favorable gastrointestinal and cardiovascular safety profile compared to many conventional NSAIDs.[1][4]
Comparative Analgesic Efficacy
Preclinical and clinical studies have consistently demonstrated that Metamizole, through its active metabolite MAA, provides potent pain relief, often comparable or superior to standard analgesics.
-
Against NSAIDs: Metamizole has shown analgesic efficacy that is comparable to, and in some clinical scenarios superior to, NSAIDs like ibuprofen and diclofenac.[1][6] For instance, a study on postoperative pain following third molar surgery found that a 2-gram dose of Metamizole provided a more significant reduction in pain scores compared to 600 mg of ibuprofen.[6][7] A significant clinical advantage of Metamizole is its reduced risk of gastrointestinal side effects.[1]
-
Against Opioids: When administered in equipotent doses, Metamizole's analgesic effect has been found to be comparable to that of several opioid analgesics, including tramadol and pethidine.[8] This makes Metamizole a valuable alternative or an effective component of a multimodal analgesic regimen, potentially sparing the use of opioids and mitigating their associated adverse effects.[6][9]
Data Presentation: Preclinical Benchmarking
The following tables summarize representative data from common preclinical models used to assess analgesic activity.
Table 1: Comparison with NSAIDs in the Acetic Acid-Induced Writhing Test (Visceral Pain Model)
| Drug | Dosage (mg/kg, route) | Animal Model | Pain Assay | Analgesic Effect (% Inhibition of Writhing) |
| This compound | 100, p.o. | Mouse | Acetic Acid-Induced Writhing | ~70-80% |
| Ibuprofen | 400, p.o. | Mouse | Acetic Acid-Induced Writhing | ~60-70% |
| Diclofenac | 10, i.p. | Rat | Acetic Acid-Induced Writhing | ~80-90% |
Note: Data are synthesized from typical results in the literature. Exact values can vary based on specific experimental conditions.
Table 2: Comparison with Opioids in the Hot Plate Test (Central Analgesia Model)
| Drug | Dosage (mg/kg, route) | Animal Model | Pain Assay | Analgesic Effect (% Maximum Possible Effect) |
| This compound | 300, i.p. | Mouse | Hot Plate Test | ~50-60% |
| Morphine | 10, s.c. | Mouse | Hot Plate Test | ~80-90% |
| Tramadol | 50, i.p. | Mouse | Hot Plate Test | ~60-70% |
Note: Data are synthesized from typical results in the literature. %MPE (Maximum Possible Effect) is a standard measure in this assay.
Experimental Protocols
Acetic Acid-Induced Writhing Test
This is a standard and reliable model for screening peripherally acting analgesics by inducing visceral chemical pain.[10]
-
Principle: Intraperitoneal (i.p.) injection of a dilute acetic acid solution irritates the peritoneal lining, triggering the release of inflammatory mediators like prostaglandins, which stimulate nociceptors and cause a quantifiable writhing response (abdominal constrictions and hind-limb stretching).[10][11]
-
Procedure:
-
Rodents (typically mice or rats) are divided into control and treatment groups.
-
The test compound (MAA) or a standard analgesic is administered, usually 30-60 minutes prior to the acetic acid injection.
-
Following the i.p. injection of acetic acid (e.g., 0.6% solution), the animals are placed in an observation chamber.
-
The number of writhes is counted for a defined period (e.g., 20-30 minutes).[10]
-
-
Endpoint: A statistically significant reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.
Hot Plate Test
This test is a classic method for assessing centrally mediated analgesia against thermal pain.[12]
-
Principle: The test measures the latency of an animal's response to a noxious thermal stimulus. Centrally acting analgesics increase this pain threshold.[12]
-
Procedure:
-
An animal (typically a mouse or rat) is placed on a metal plate maintained at a constant, noxious temperature (e.g., 52-55°C).[13]
-
The latency to the first sign of a pain response (e.g., licking a paw, jumping) is recorded.[13][14] A cut-off time is employed to prevent tissue damage.
-
A baseline latency is recorded before drug administration.
-
The test is repeated at various time points after the administration of the test compound or a standard analgesic.
-
-
Endpoint: A significant increase in the reaction latency time compared to the baseline indicates a central analgesic effect.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed analgesic signaling pathways of this compound.
Experimental Workflow
Caption: A generalized workflow for benchmarking analgesic compounds.
Conclusion
This compound stands out as a potent analgesic with a robust efficacy profile demonstrated in various preclinical and clinical settings. Its performance is comparable, and at times superior, to standard NSAIDs and even some opioids. The compound's unique, multi-target mechanism of action presents a compelling therapeutic advantage, particularly for patients at risk of NSAID-related gastrointestinal complications. The experimental protocols and workflows detailed in this guide provide a solid framework for conducting further comparative studies to fully elucidate the therapeutic potential of MAA in pain management.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Metamizole - Wikipedia [en.wikipedia.org]
- 6. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review [mdpi.com]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. [Metamizol--a new effective analgesic with a long history. Overview of its pharmacology and clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Hot plate test [panlab.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Methylaminoantipyrine Metabolites
This guide provides a detailed comparison of the pharmacokinetic profiles of the primary active metabolite of metamizole (B1201355), 4-methylaminoantipyrine (MAA), and its subsequent major metabolites: 4-aminoantipyrine (B1666024) (AA), 4-formylaminoantipyrine (B29614) (FAA), and 4-acetylaminoantipyrine (AAA). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise overview supported by experimental data.
Metamizole, a non-opioid analgesic and antipyretic agent, is a prodrug that is not detectable in serum or urine after oral administration.[1] It is rapidly hydrolyzed in the gastrointestinal tract to its pharmacologically active metabolite, 4-methylaminoantipyrine (MAA).[2][3] MAA is then further metabolized in the liver to other metabolites, including a second active metabolite, 4-aminoantipyrine (AA), and two inactive metabolites, 4-formylaminoantipyrine (FAA) and 4-acetylaminoantipyrine (AAA).[2][4] The analgesic effects of metamizole are primarily attributed to MAA and AA.[5]
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for the main metabolites of metamizole following oral administration in healthy human adults. It is important to note that these values can vary depending on the specific study, dosage, formulation, and individual patient factors such as acetylation status.[4][6]
| Metabolite | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) |
| 4-Methylaminoantipyrine (MAA) | 18.24 - 18.44 | 1.2 - 2.0[4] | 86.83 - 92.97[6][7] | 2.5 - 3.7[4][6] |
| 4-Aminoantipyrine (AA) | Lower than MAA | - | - | 3.8 - 8.0[4][6] |
| 4-Formylaminoantipyrine (FAA) | Lower than MAA | - | - | - |
| 4-Acetylaminoantipyrine (AAA) | Lower than MAA | - | - | - |
Data for Cmax and AUC for metabolites other than MAA are often reported as lower than MAA but specific values are not consistently provided across general literature. Half-life for AA is noted to differ between rapid and slow acetylators.[4]
Experimental Protocols
The pharmacokinetic parameters presented are typically determined through clinical trials involving healthy volunteers. Below is a generalized experimental protocol for a single-dose, open-label, randomized, crossover bioequivalence study of an oral metamizole formulation.
1. Study Population:
-
Healthy adult male and female volunteers (typically 18-45 years old).
-
Subjects undergo a comprehensive medical screening to ensure good health.
-
Exclusion criteria include a history of clinically significant diseases, allergies to metamizole or other NSAIDs, and the use of other medications.[6]
2. Study Design:
-
A single-dose, open-label, randomized, two-period crossover design is commonly employed.
-
A washout period of at least 7 days separates the two treatment periods.[6]
3. Drug Administration:
-
Subjects receive a single oral dose of the test and reference metamizole formulations (e.g., 500 mg or 1g tablet) with a standardized volume of water after an overnight fast.[6][7]
-
Food and fluid intake are standardized during the study.[6]
4. Blood Sampling:
-
Serial blood samples are collected in EDTA-containing tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[6]
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[6]
5. Analytical Method:
-
Plasma concentrations of metamizole's metabolites are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][8]
6. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each metabolite using non-compartmental methods:[5]
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve extrapolated to infinity.
-
t½: Elimination half-life.
-
Mandatory Visualization
The metabolic pathway of metamizole is a critical aspect of understanding the pharmacokinetic profiles of its metabolites. The following diagram illustrates the transformation of metamizole into its primary and secondary metabolites.
This guide provides a foundational understanding of the comparative pharmacokinetics of methylaminoantipyrine metabolites. For more in-depth analysis, consulting specific clinical study reports is recommended.
References
- 1. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Clinical pharmacokinetics of dipyrone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative bioavailability of two oral metamizole formulations. Influence of the acetylation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of metamizol metabolites in healthy subjects after a single oral dose of metamizol sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methylaminoantipyrine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe and compliant disposal of methylaminoantipyrine, a non-steroidal anti-inflammatory drug metabolite. While specific institutional and local regulations must always be followed, the principles outlined below offer a framework for safe handling and disposal.
Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. Safety Data Sheets (SDS) for this compound and its related compounds indicate the following:
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2] |
| Skin Irritation | May cause skin irritation.[2][3] | Wear protective gloves, protective clothing, eye protection, and face protection. If on skin, wash with plenty of water and soap.[2] |
| Eye Irritation | May cause eye irritation.[2][3] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | May cause respiratory tract irritation.[3] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[2] |
This table summarizes general hazard information. Always refer to the specific Safety Data Sheet for the compound you are using.
General Disposal Procedures
The disposal of this compound, as with any laboratory chemical, must adhere to a structured and compliant workflow. The primary recommendation from safety and environmental guidelines is to treat all chemical waste as hazardous unless explicitly determined otherwise by a qualified professional, such as an institution's Environmental Health and Safety (EHS) office.[4]
Waste Disposal Workflow
The following diagram illustrates the general decision-making and procedural flow for the disposal of chemical waste like this compound in a laboratory setting.
Key Steps for Proper Disposal
-
Segregation : At the point of generation, segregate this compound waste from other chemical waste streams to prevent unintended reactions.[5][6] It is incompatible with strong oxidizing agents.[3] Keep solid and liquid waste separate.[5]
-
Containerization : Use a designated, chemically resistant, and leak-proof container for collecting this compound waste.[4][5][6] Ensure the container is appropriate for the physical form of the waste (solid or liquid).
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[6][7] Include any relevant hazard warnings. The label should also indicate the date when the first waste was added to the container.
-
Storage : Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) that is under the control of the laboratory.[7][8] This area should have secondary containment to prevent spills from reaching drains.[4]
-
Professional Disposal : Do not dispose of this compound down the drain or in the regular trash.[6] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[2][7][8] The most common and environmentally sound method for disposing of pharmaceutical waste is high-temperature incineration.[9][10]
Waste Minimization in the Laboratory
In addition to proper disposal, adopting waste minimization practices is an essential part of responsible chemical management.[5][8] Consider the following strategies:
-
Source Reduction : Order only the necessary quantities of this compound for your experiments.[8]
-
Scale Reduction : Where feasible, reduce the scale of experiments to minimize the volume of waste generated.[8]
-
Inventory Management : Maintain a current inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[5][8]
By adhering to these procedures and principles, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, fostering a culture of safety and responsibility within their research environment.
References
- 1. This compound | C12H15N3O | CID 10618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. iwaste.epa.gov [iwaste.epa.gov]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Methylaminoantipyrine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Methylaminoantipyrine, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans. Adherence to these guidelines is critical for minimizing exposure risks and ensuring the integrity of your research.
Engineering Controls and Facility Requirements
Before handling this compound, ensure that the laboratory is equipped with the following engineering controls to minimize exposure:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2][3][4] The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to keep airborne concentrations low.[3]
-
Emergency Equipment: The facility must be equipped with an easily accessible eyewash station and a safety shower.[1][2][3][4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is necessary to prevent contact with this compound. The following table summarizes the required and recommended PPE.
| Protection Type | Required Equipment | Standards & Specifications | Recommendations & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][3][4] | OSHA 29 CFR 1910.133 or European Standard EN166.[4] | A face shield should be worn in addition to goggles if there is a significant risk of splashing.[1][3] |
| Hand Protection | Impervious, chemical-resistant gloves.[1][2][3] | Must comply with EC Directive 89/686/EEC and the related standard EN374.[1] | Butyl rubber gloves are specifically recommended.[1] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | A laboratory coat or long-sleeved protective clothing.[1][4] | N/A | An impervious apron is recommended for added protection during procedures with a high risk of splashes.[3] |
| Respiratory Protection | Generally not required with adequate ventilation.[5] | NIOSH/MSHA or European Standard EN 149 approved respirator.[4] | If ventilation is insufficient, if irritation is experienced, or if exposure limits are exceeded, a chemical respirator with an organic vapor cartridge or a particulates filter (conforming to EN 143) must be used.[1][3][4] |
Step-by-Step Safe Handling Workflow
Following a standardized procedure is crucial for minimizing risks. The workflow below outlines the key steps for safely handling this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
Emergency Protocols and First Aid
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[1] Seek medical attention if irritation develops and persists.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] Seek medical attention if skin irritation occurs.[1] Contaminated clothing must be washed before reuse.[2] |
| Inhalation | Move the individual to fresh air immediately.[1][2] If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Call a poison control center or doctor immediately for treatment advice.[1][2] |
In any case of exposure, show the Safety Data Sheet (SDS) to the attending medical professional.[1]
Accidental Release Measures
In the event of a spill:
-
Evacuate: Evacuate personnel from the immediate area.[1]
-
Protect: Wear the appropriate PPE as detailed above, including respiratory protection if necessary.[1]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the substance to enter drains, sewers, or watercourses.[1][3][5]
-
Clean-up: For solid material, carefully sweep or vacuum up the spill, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]
Storage and Disposal Plan
Proper storage and disposal are critical components of the chemical management lifecycle.
Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
The storage area should be secure and locked up to prevent unauthorized access.[1][3][6]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Waste Disposal Plan
This compound and any materials contaminated with it are considered pharmaceutical waste and must be disposed of according to specific regulations.
-
Segregation: All contaminated materials, including gloves, absorbent pads, and empty containers, must be segregated from general laboratory waste.
-
Containment: Dispose of waste in an approved and clearly labeled hazardous waste container.[1] Hazardous pharmaceutical waste is typically collected in black containers.[7][8]
-
Professional Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal company.[1][9] Do not dispose of this material into any sewer, on the ground, or into any body of water.[1]
-
Documentation: A hazardous waste manifest, which tracks the waste from generation to disposal, is required by the EPA and Department of Transportation.[7][8]
Adherence to these comprehensive guidelines will help ensure a safe environment for all laboratory personnel working with this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. medprodisposal.com [medprodisposal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
